Metoprolol Acid-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)/i8D2,9D2,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQIRTNPJRFRCZ-FPWSDNDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)O)O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Metoprolol Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Metoprolol Acid-d5. Metoprolol Acid is a primary metabolite of the widely prescribed beta-blocker, metoprolol.[1] The deuterated isotopologue, this compound, serves as a critical internal standard for quantitative bioanalytical studies, particularly those employing mass spectrometry.[2] Its use ensures accuracy and precision in pharmacokinetic and metabolic profiling of metoprolol by correcting for variability during sample preparation and analysis.[2]
Chemical Identity and Properties
This compound is structurally analogous to Metoprolol Acid, with five deuterium atoms incorporated into the propoxy side chain.[3][4] This isotopic labeling results in a distinct mass shift, facilitating its use as an internal standard, while maintaining nearly identical chemical and physical properties to the unlabeled compound.
| Identifier | Value | Source |
| IUPAC Name | 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid | PubChem |
| CAS Number | 1215404-47-9 | Santa Cruz Biotechnology, Sigma-Aldrich |
| Molecular Formula | C₁₄H₁₆D₅NO₄ | Santa Cruz Biotechnology |
| Molecular Weight | 272.35 g/mol | PubChem |
| InChI Key | PUQIRTNPJRFRCZ-FPWSDNDASA-N | PubChem |
| Canonical SMILES | [2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)O)O)NC(C)C | PubChem |
| Synonyms | Atenolol Acid-d5, 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy-d5]benzeneacetic Acid | PubChem |
Chemical Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of this compound, highlighting the positions of the five deuterium atoms.
Caption: 2D structure of this compound.
Experimental Protocols
While specific synthesis protocols for this compound are proprietary to commercial suppliers, a conceptual synthesis pathway can be derived from established methods for preparing metoprolol and its analogues. The primary application of this compound is in quantitative analysis.
Conceptual Synthesis Pathway
The synthesis would likely follow a multi-step process analogous to the synthesis of metoprolol, utilizing deuterated starting materials at the appropriate step to introduce the isotopic labels.
-
Phenol Etherification: 4-(2-methoxyethyl)phenol reacts with a deuterated version of epichlorohydrin (e.g., epichlorohydrin-d5) in the presence of a base like sodium hydroxide to form the deuterated epoxide intermediate.
-
Amination: The resulting deuterated epoxide is then reacted with isopropylamine, which opens the epoxide ring to yield deuterated metoprolol (Metoprolol-d5).
-
Oxidation: The terminal ethyl ether of Metoprolol-d5 would then be oxidized to a carboxylic acid to form the final product, this compound. This step is analogous to the metabolic conversion in vivo.
Protocol for Quantitative Analysis using LC-MS/MS
This compound is ideally suited as an internal standard for the quantification of Metoprolol Acid in biological matrices such as plasma or urine. The following is a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, add 20 µL of a working solution of this compound (internal standard) in methanol.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Metoprolol Acid: Precursor ion (e.g., m/z 268.1) → Product ion (e.g., m/z 116.1).
-
This compound: Precursor ion (e.g., m/z 273.1) → Product ion (e.g., m/z 121.1).
-
Note: Exact m/z values must be optimized experimentally.
-
4. Quantification:
-
A calibration curve is constructed by analyzing blank plasma samples spiked with known concentrations of Metoprolol Acid and a fixed concentration of this compound.
-
The peak area ratio of the analyte (Metoprolol Acid) to the internal standard (this compound) is plotted against the analyte concentration.
-
The concentration of Metoprolol Acid in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Analytical Workflow
The use of a deuterated internal standard like this compound is fundamental to modern bioanalytical workflows, particularly in regulated pharmacokinetic studies. The diagram below illustrates this logical relationship.
Caption: Workflow for bioanalysis using a deuterated internal standard.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Metoprolol Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Metoprolol Acid-d5, a deuterated analog of Metoprolol Acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies.
Core Physical and Chemical Data
This compound is the deuterated form of Metoprolol Acid, a primary metabolite of the widely prescribed beta-blocker, Metoprolol. The incorporation of five deuterium atoms into the molecule makes it a valuable tool in pharmacokinetic and metabolic research, often used as an internal standard in analytical methods.
Table 1: Key Identifiers and Molecular Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1215404-47-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₆D₅NO₄ | |
| Molecular Weight | 272.35 g/mol | |
| Exact Mass | 272.17844188 Da | |
| Synonyms | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy-d5]benzeneacetic Acid, Atenolol Acid-d5 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Physical Form | Solid, White to Pale Yellow | |
| Melting Point | 202-204°C | |
| Boiling Point | No data available | |
| Solubility | Water: Slightly solubleMethanol: Sparingly solubleDMSO: Slightly soluble (with heating and sonication) | |
| Storage Temperature | -20°C, under inert atmosphere |
Experimental Protocols
General Synthetic Approach for this compound
The synthesis of this compound would likely follow a similar pathway to the synthesis of Metoprolol, but with the introduction of deuterated starting materials at a key step. A plausible synthetic route is outlined in the workflow diagram below. This would typically involve the reaction of a deuterated precursor, such as deuterated epichlorohydrin or a deuterated isopropylamine, with the appropriate phenolic starting material.
Methodologies for Property Determination
The physicochemical properties of this compound would be determined using standard analytical techniques:
-
Melting Point: Determined using a calibrated melting point apparatus. The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.
-
Solubility: Qualitative solubility is determined by adding a small amount of the solute to a given solvent and observing for dissolution. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is measured using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Spectral Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure. The absence of signals in the proton NMR at the deuterated positions and the corresponding changes in the carbon NMR would verify the isotopic labeling.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and isotopic enrichment of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. The C-D stretching vibrations would appear at a lower frequency compared to the C-H stretches.
-
Metabolic Pathway of Metoprolol
Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6. One of the major metabolic pathways involves the formation of Metoprolol Acid. The metabolic cascade is depicted in the diagram below.
The metabolism of metoprolol to α-hydroxymetoprolol and O-demethylmetoprolol is primarily carried out by the hepatic enzyme CYP2D6, with a minor contribution from CYP3A4. Subsequently, O-demethylmetoprolol undergoes rapid oxidation to form metoprolol acid.
Conclusion
This compound is a critical analytical tool for researchers in pharmacology and drug metabolism. While a comprehensive dataset on its physical and chemical properties is not fully available in the public domain, this guide consolidates the existing information and provides a framework for its synthesis and analysis. Further research to quantify properties such as solubility and to detail specific experimental protocols would be beneficial to the scientific community.
References
Synthesis of Metoprolol Acid-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic pathway for Metoprolol Acid-d5, a deuterated analog of a major metabolite of the widely used beta-blocker, Metoprolol. The inclusion of deuterium isotopes in drug molecules and their metabolites is a critical tool in pharmaceutical research, aiding in the investigation of metabolic pathways, pharmacokinetics, and as internal standards for analytical studies. This document outlines the synthetic route, provides detailed hypothetical experimental protocols, and presents data in a structured format for clarity and reproducibility.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process commencing with a commercially available deuterated starting material. The proposed pathway begins with the reaction of methyl 4-hydroxyphenylacetate with epichlorohydrin-d5 to form a key epoxide intermediate. Subsequent reaction with isopropylamine opens the epoxide ring, followed by hydrolysis of the methyl ester to yield the final product, this compound.
The overall synthetic transformation is depicted in the following workflow diagram:
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound. These are based on established chemical principles and analogous reactions.[1]
Synthesis of Methyl 4-(((2,3-dideuterio-3-(trideuteriomethyl))oxiran-2-yl)methoxy)phenyl)acetate (Epoxide Intermediate-d5)
This step involves the etherification of methyl 4-hydroxyphenylacetate with epichlorohydrin-d5.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4-hydroxyphenylacetate | 166.17 | 1.66 g | 0.01 |
| Epichlorohydrin-d5 (98 atom % D) | 97.56 | 1.07 g | 0.011 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.44 g | 0.011 |
| Water (deionized) | 18.02 | 10 mL | - |
| Diethyl ether | 74.12 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-hydroxyphenylacetate (1.66 g, 0.01 mol) in 10 mL of deionized water.
-
Add sodium hydroxide (0.44 g, 0.011 mol) to the solution and stir until it is completely dissolved.
-
To this solution, add epichlorohydrin-d5 (1.07 g, 0.011 mol) dropwise at room temperature.
-
Heat the reaction mixture to 50°C and stir for 6 hours.
-
After cooling to room temperature, extract the mixture with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude epoxide intermediate-d5.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to yield the pure epoxide intermediate-d5.
Synthesis of Methyl 2-(4-(2-hydroxy-3-(isopropylamino)propoxy-d5)phenyl)acetate (Metoprolol Acid Methyl Ester-d5)
This step involves the ring-opening of the epoxide with isopropylamine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Epoxide Intermediate-d5 | ~227.24 | 2.27 g | 0.01 |
| Isopropylamine | 59.11 | 1.77 g | 0.03 |
| Methanol | 32.04 | 20 mL | - |
Procedure:
-
Dissolve the epoxide intermediate-d5 (2.27 g, 0.01 mol) in methanol (20 mL) in a 50 mL round-bottom flask.
-
Add isopropylamine (1.77 g, 0.03 mol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent and excess isopropylamine under reduced pressure to obtain the crude Metoprolol Acid Methyl Ester-d5.
-
The crude product can be used in the next step without further purification.
Synthesis of this compound
This final step is the hydrolysis of the methyl ester to the carboxylic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Metoprolol Acid Methyl Ester-d5 | ~286.35 | 2.86 g | 0.01 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 0.02 |
| Water (deionized) | 18.02 | 15 mL | - |
| Methanol | 32.04 | 15 mL | - |
| Hydrochloric Acid (HCl), 1 M | 36.46 | As needed | - |
Procedure:
-
Dissolve the crude Metoprolol Acid Methyl Ester-d5 (2.86 g, 0.01 mol) in a mixture of methanol (15 mL) and water (15 mL).
-
Add sodium hydroxide (0.80 g, 0.02 mol) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture to pH 7 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₁₄H₁₆D₅NO₄ | 272.35 |
Table 2: Hypothetical Yields and Purity
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1. Epoxidation | Epoxide Intermediate-d5 | 2.27 | 1.93 | 85 | >95% |
| 2. Amination | Metoprolol Acid Methyl Ester-d5 | 2.86 | 2.63 | 92 (crude) | - |
| 3. Hydrolysis | This compound | 2.72 | 2.26 | 83 | >98% |
Table 3: Analytical Data
| Analysis | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the aromatic and isopropyl protons would be observed. The signals for the protons on the propanol chain (at positions corresponding to the deuteration) would be absent or significantly reduced. |
| ¹³C NMR | Signals corresponding to all 14 carbon atoms would be observed. The signals for the deuterated carbons may show splitting due to C-D coupling. |
| Mass Spec (ESI+) | Expected m/z: [M+H]⁺ = 273.19. The isotopic pattern will confirm the incorporation of five deuterium atoms. |
Logical Relationships in the Synthesis
The sequence of reactions is crucial for the successful synthesis of the target molecule. The logical flow is designed to build the molecule step-by-step, introducing the required functional groups in a controlled manner.
Conclusion
This technical guide provides a detailed and feasible pathway for the synthesis of this compound. By utilizing a commercially available deuterated starting material and following a logical sequence of well-established organic reactions, researchers can access this important analytical standard. The provided protocols and data tables serve as a valuable resource for the planning and execution of this synthesis in a laboratory setting. The successful synthesis of this compound will undoubtedly facilitate further research into the metabolism and pharmacokinetics of Metoprolol.
References
An In-depth Technical Guide to Metoprolol Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Metoprolol Acid-d5, a deuterated metabolite of the widely used beta-blocker, metoprolol. This document is intended for use by researchers, scientists, and professionals in drug development and related fields, offering detailed data, experimental protocols, and pathway visualizations.
Core Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1215404-47-9 | [1][2][3] |
| Molecular Formula | C₁₄H₁₆D₅NO₄ | [1][2] |
| Molecular Weight | 272.35 g/mol | |
| Accurate Mass | 272.17844188 Da | |
| Synonyms | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy-d5]benzeneacetic Acid, Atenolol Acid-d5 | |
| Storage Temperature | 2-8°C |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for metoprolol and its deuterated analogs.
Synthesis of this compound
-
Synthesis of a Deuterated Precursor: A key step would be the synthesis of a deuterated precursor, likely a deuterated version of 4-(2-methoxyethyl)phenol or epichlorohydrin. For instance, a d5-labeled isopropylamine could be used in the final step. A general method for the synthesis of d2-Metoprolol has been described involving the coupling of a d2-thianthrenium salt with an aryl bromide, followed by reaction with isopropylamine. A similar strategy could be adapted to introduce five deuterium atoms.
-
Formation of the Epoxide Intermediate: The deuterated phenolic precursor would be reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding deuterated epoxide intermediate.
-
Amination Reaction: The deuterated epoxide intermediate is then reacted with isopropylamine (or a deuterated variant if the deuterium is to be introduced at this stage) to yield deuterated metoprolol.
-
Oxidation to this compound: The final step would involve the selective oxidation of the O-demethylated metabolite of the synthesized deuterated metoprolol to the corresponding carboxylic acid, this compound. This metabolic conversion is naturally carried out by liver enzymes but can be mimicked through chemical oxidation.
Purification from Biological Samples
Metoprolol and its metabolites can be extracted and purified from biological matrices such as plasma and urine using various techniques. Protein precipitation and liquid-liquid extraction are common methods.
Protein Precipitation:
-
To a 0.4 mL plasma sample, add 0.225 mL of methanol and 0.2 mL of trichloroacetic acid solution (25% w/v).
-
Sonicate the mixture for 2 minutes.
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant containing the analyte can be collected for analysis.
Liquid-Liquid Extraction:
-
To a 500 µL plasma sample, add 50 µL of an internal standard working solution.
-
Add 200 µL of a pre-treatment solution (e.g., 2% ammonia in water) and vortex.
-
Add 2.5 mL of an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Shake the mixture (e.g., at 2500 rpm) and then centrifuge (e.g., at 4000 rpm for 5 minutes) to separate the layers.
-
The organic supernatant is transferred to a clean tube and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This compound is typically used as an internal standard for the quantitative analysis of Metoprolol Acid in biological samples by LC-MS/MS. The following provides a general protocol for such an analysis.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Kromasil C18, 5µm, 100 x 4.6 mm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., 5mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. For Metoprolol, a common transition is m/z 268.15 → 115.90. The transitions for this compound would be adjusted based on its mass.
Method Validation: A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The response of the method should be linear over a defined concentration range.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Mandatory Visualizations
The following diagrams illustrate the metabolic pathway of metoprolol and its signaling pathway, created using the DOT language.
Caption: Metabolic pathway of Metoprolol.
Caption: Beta-1 Adrenergic Receptor Signaling Pathway.
References
The Role of Deuterium-Labeled Metoprolol Acid in Modern Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical applications of deuterium-labeled metoprolol acid in the landscape of pharmaceutical research and development. By leveraging the unique properties of stable isotope labeling, researchers can achieve greater accuracy and precision in bioanalytical methods, leading to a more thorough understanding of the pharmacokinetics and metabolism of metoprolol, a widely prescribed beta-blocker. This document provides a comprehensive overview of its primary uses, detailed experimental protocols, and quantitative data to support its application in a laboratory setting.
Introduction: The Significance of Stable Isotope Labeling
In the pursuit of safer and more effective medications, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Stable isotope labeling, particularly with deuterium (a heavy isotope of hydrogen), has emerged as a powerful tool in this endeavor. The substitution of hydrogen with deuterium atoms in a drug molecule or its metabolite creates an isotopologue that is chemically identical to the parent compound but possesses a distinct, higher mass. This mass difference is readily detectable by mass spectrometry (MS), forming the basis for highly selective and sensitive quantitative assays.
Metoprolol, a cardioselective β1-adrenergic receptor blocker, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6. One of its major metabolites is metoprolol acid, an inactive carboxylic acid derivative. The quantification of both the parent drug and its metabolites in biological matrices such as plasma and urine is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Deuterium-labeled metoprolol acid serves as an ideal internal standard for such analyses.
Primary Applications of Deuterium-Labeled Metoprolol Acid
The principal application of deuterium-labeled metoprolol acid is as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from several key advantages:
-
Co-elution with the Analyte: Being structurally identical to the unlabeled metoprolol acid, the deuterated standard exhibits nearly identical chromatographic behavior, ensuring it elutes at the same retention time. This co-elution is critical for correcting for any variations in sample preparation and instrument response.
-
Similar Ionization Efficiency: The deuterated and non-deuterated forms of metoprolol acid show comparable ionization efficiency in the mass spectrometer's ion source, leading to a more accurate and precise quantification.
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, either suppressing or enhancing the signal. Because the internal standard is affected by the matrix in the same way as the analyte, its inclusion allows for the accurate normalization of the analyte's signal, mitigating the impact of matrix effects.
-
Improved Accuracy and Precision: By accounting for variability throughout the analytical process, from extraction to detection, the use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the quantitative results.
Beyond its role as an internal standard, deuterium-labeled metoprolol acid can also be utilized in metabolic profiling and pharmacokinetic studies to trace the metabolic fate of metoprolol in vivo and in vitro.
Metabolic Pathway of Metoprolol
Metoprolol is primarily metabolized in the liver through three main pathways: O-demethylation, α-hydroxylation, and N-dealkylation. The formation of metoprolol acid is a two-step process initiated by O-demethylation, which is predominantly catalyzed by the polymorphic enzyme CYP2D6. The resulting O-demethylated metabolite is then rapidly oxidized to form metoprolol acid.[1][2]
References
In-Depth Technical Guide: Metoprolol Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Metoprolol Acid-d5, a deuterated analog of Metoprolol Acid. The inclusion of five deuterium atoms offers a stable isotopic label, making it an invaluable tool for a range of research applications, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for mass spectrometry-based quantification of Metoprolol and its metabolites.
Core Compound Data
Quantitative data for this compound is summarized in the table below, providing key molecular and physical properties.
| Property | Value | Citations |
| Molecular Weight | 272.35 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₆D₅NO₄ | |
| CAS Number | 1215404-47-9 | |
| Synonyms | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy-d5]benzeneacetic Acid; 4-(2-Hydroxy-3-isopropylaminopropoxy-d5)phenylacetic Acid; Atenolol Acid-d5 | |
| IUPAC Name | 2-(4-(2-hydroxy-3-(isopropylamino)propoxy-1,1,2,3,3-d5)phenyl)acetic acid |
Signaling Pathway of Metoprolol
Metoprolol is a cardioselective β1-adrenergic receptor antagonist. Its primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, at these receptors, predominantly located in cardiac tissue. This blockade disrupts the downstream signaling cascade, leading to its therapeutic effects in conditions like hypertension, angina, and heart failure.
The binding of catecholamines to β1-adrenergic receptors normally activates a G-protein-coupled signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA). Metoprolol competitively inhibits this initial binding step. By preventing catecholamine binding, Metoprolol effectively reduces heart rate, decreases myocardial contractility, and lowers blood pressure.
Caption: Metoprolol's mechanism of action via β1-adrenergic receptor blockade.
Experimental Protocols
The quantification of Metoprolol and its metabolites, often using this compound as an internal standard, is crucial in clinical and research settings. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted and robust analytical technique for this purpose.
Sample Preparation: Liquid-Liquid Extraction
A common method for extracting Metoprolol from biological matrices like human plasma is liquid-liquid extraction.
-
Sample Collection : Collect blood samples in tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Separation : Centrifuge the blood samples to separate the plasma.
-
Aliquoting : Transfer a precise volume of plasma (e.g., 100 µL) into a clean tube.
-
Internal Standard Spiking : Add a known concentration of this compound solution to the plasma sample.
-
Extraction : Add an organic extraction solvent, such as methyl tertiary butyl ether.
-
Vortexing and Centrifugation : Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Evaporation : Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following provides a general protocol for the chromatographic separation and mass spectrometric detection of Metoprolol.
-
Chromatographic System : An HPLC system capable of delivering a precise and stable flow rate.
-
Analytical Column : A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase : A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10mM ammonium acetate or 5mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). Isocratic elution is often employed.
-
Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is frequently used.
-
Ionization Mode : Positive ion mode is typically used for the detection of Metoprolol.
-
Detection : Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The precursor to product ion transitions for Metoprolol (e.g., m/z 268.15 → 115.90) and the internal standard are monitored.
Caption: Workflow for the quantification of Metoprolol using LC-MS/MS.
References
- 1. Metoprolol - Wikipedia [en.wikipedia.org]
- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. ijpsr.info [ijpsr.info]
- 5. Spectrophotometric Determination of Metoprolol Tartrate in Pharmaceutical Dosage Forms on Complex Formation with Cu(II) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Mechanism of Action: Metoprolol and the Role of its Deuterated Metabolite
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol is a widely prescribed beta-blocker, recognized for its cardioselective properties in the management of cardiovascular diseases.[1] Its therapeutic efficacy is intrinsically linked to its mechanism of action as a selective antagonist of the β1-adrenergic receptor. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and pharmacological effects of metoprolol. Furthermore, it clarifies the role of its primary metabolite, metoprolol acid, and the utility of its deuterated isotopologue, metoprolol acid-d5, in preclinical and clinical research.
Core Mechanism of Action: Selective β1-Adrenergic Receptor Antagonism
Metoprolol exerts its pharmacological effects by competitively blocking β1-adrenergic receptors, which are predominantly located in the cardiac tissue.[1][2] Under physiological conditions, these receptors are activated by endogenous catecholamines, such as adrenaline and noradrenaline, leading to an increase in heart rate, myocardial contractility, and cardiac output.[3] Metoprolol, by binding to these receptors without activating them, effectively inhibits the downstream signaling cascade initiated by catecholamine binding.[1] This selective blockade results in a reduction of heart rate, decreased force of cardiac contraction, and a subsequent lowering of blood pressure.
Quantitative Pharmacological Data
The binding affinity of metoprolol for β-adrenergic receptors has been quantified in various studies. This data is crucial for understanding its selectivity and potency.
| Compound | Receptor | Parameter | Value | Species | Reference |
| (S)-Metoprolol | β1-adrenoceptor | -log Ki | 7.73 ± 0.10 | Guinea pig | |
| (R)-Metoprolol | β1-adrenoceptor | -log Ki | 5.00 ± 0.06 | Guinea pig | |
| (S)-Metoprolol | β2-adrenoceptor | -log Ki | 6.28 ± 0.06 | Guinea pig | |
| (R)-Metoprolol | β2-adrenoceptor | -log Ki | 4.52 ± 0.09 | Guinea pig | |
| Metoprolol | β1-adrenoceptor | pKd | 7.8 | Human | |
| Metoprolol | β1-adrenoceptor | pKi | 6.99 | Human | |
| Metoprolol | β1-adrenoceptor | pKi | 7.26 | Human | |
| Metoprolol Acid | - | - | Inactive | - | |
| This compound | - | - | Inactive | - |
Note: Metoprolol is a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer possesses significantly higher β1-blocking activity. Metoprolol acid is a pharmacologically inactive metabolite.
Signaling Pathways
The binding of an agonist to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. Metoprolol, as an antagonist, blocks these pathways.
Canonical Gs-cAMP Pathway
The primary signaling pathway for the β1-adrenergic receptor involves the Gs alpha subunit of the G-protein.
Caption: Canonical Gs-cAMP signaling pathway of the β1-adrenergic receptor.
Non-Canonical Signaling
Recent studies have suggested that β1-adrenergic receptors can also signal through pathways independent of Gs, such as via receptor tyrosine kinases.
Caption: Non-canonical β1-adrenergic receptor signaling via RTK transactivation.
Experimental Protocols
Radioligand Binding Assay for β1-Adrenergic Receptor
This protocol is a generalized procedure for determining the binding affinity of a compound for the β1-adrenergic receptor.
1. Membrane Preparation:
-
Tissue or cells expressing the β1-adrenergic receptor are homogenized in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and varying concentrations of the unlabeled test compound (e.g., metoprolol).
-
To determine non-specific binding, a parallel set of wells is incubated with the radioligand in the presence of a high concentration of a known non-selective antagonist (e.g., propranolol).
-
The plate is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Functional cAMP Assay
This protocol outlines a method to assess the functional antagonism of the β1-adrenergic receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture:
-
Cells stably or transiently expressing the human β1-adrenergic receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.
2. Assay Procedure:
-
Cells are harvested and resuspended in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
In a multi-well plate, cells are pre-incubated with varying concentrations of the antagonist (e.g., metoprolol).
-
The cells are then stimulated with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) at its EC80 concentration.
-
The plate is incubated for a specific time at a controlled temperature to allow for cAMP production.
3. cAMP Detection:
-
The reaction is stopped by cell lysis.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP levels in the experimental wells are interpolated from the standard curve.
-
The data is plotted as the percentage of inhibition of the agonist response versus the antagonist concentration to determine the IC50 value of the antagonist.
Role of Metoprolol Acid and this compound
Metabolism of metoprolol primarily occurs in the liver, leading to the formation of several metabolites. The major metabolite is metoprolol acid, which is pharmacologically inactive. This lack of activity means that metoprolol acid does not contribute to the therapeutic effects of the parent drug.
This compound is a deuterated form of metoprolol acid. Deuterium is a stable, non-radioactive isotope of hydrogen. In drug development and clinical research, deuterated compounds are frequently used as internal standards in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). The key properties of this compound that make it an ideal internal standard are:
-
Chemical Similarity: It is chemically identical to metoprolol acid, ensuring similar extraction efficiency and chromatographic behavior.
-
Mass Difference: The presence of deuterium atoms gives it a different molecular weight, allowing it to be distinguished from the non-deuterated analyte by the mass spectrometer.
Experimental Workflow for Bioanalytical Quantification
Caption: General workflow for the quantification of metoprolol using a deuterated internal standard.
Conclusion
Metoprolol's therapeutic efficacy is a direct consequence of its selective antagonism of the β1-adrenergic receptor, leading to a well-defined cascade of downstream effects that are beneficial in various cardiovascular conditions. The primary metabolite, metoprolol acid, is pharmacologically inactive. Its deuterated form, this compound, serves as an essential tool in the bioanalytical quantification of metoprolol and its metabolites, enabling accurate pharmacokinetic and pharmacodynamic studies. This in-depth understanding of the core mechanism of action and the roles of its related compounds is fundamental for researchers, scientists, and drug development professionals in the continuous effort to advance cardiovascular medicine.
References
Metoprolol Acid-d5 certificate of analysis
An In-depth Technical Guide to the Certificate of Analysis for Metoprolol Acid-d5
Introduction
This guide provides a comprehensive overview of the critical data and methodologies presented in a Certificate of Analysis (CoA) for this compound. This compound is the deuterium-labeled metabolite of Metoprolol, a widely used beta-blocker. As a stable isotope-labeled internal standard, its purity and identity are paramount for the accuracy of quantitative bioanalytical studies. This document is intended for researchers, analytical scientists, and quality assurance professionals in the fields of drug metabolism, pharmacokinetics, and clinical chemistry.
Certificate of Analysis: this compound
A Certificate of Analysis is a formal document that confirms that a specific batch of a product meets its predetermined specifications. It is a critical component of quality control in the pharmaceutical industry.
| Identifier | Information |
| Product Name | This compound |
| Catalogue Number | PA STI 065000 |
| CAS Number | 1215404-47-9[1][2] |
| Molecular Formula | C14H16D5NO4[1][2] |
| Molecular Weight | 272.35 g/mol [1] |
| Lot Number | XXXX-YYYY |
| Date of Analysis | 2025-11-26 |
| Retest Date | 2028-11-25 |
| Storage Conditions | 2-8°C, Protect from light |
Quantitative Data Summary
The following tables summarize the quantitative analytical results for a representative lot of this compound.
Table 1: Identity Tests
| Test | Method | Specification | Result |
| ¹H-NMR Spectroscopy | USP <761> | Conforms to structure | Conforms |
| Mass Spectrometry (ESI+) | Direct Infusion | Conforms to [M+H]⁺ | Conforms |
| Infrared Spectroscopy | USP <851> | Conforms to reference spectrum | Conforms |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Chromatographic Purity | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Purity | LC-MS | ≥ 99% Deuterium Incorporation | 99.6% |
| Individual Impurity | HPLC-UV | ≤ 0.5% | < 0.1% |
| Total Impurities | HPLC-UV | ≤ 1.0% | 0.2% |
Table 3: Physicochemical Properties
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | White to off-white solid | White solid |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.3% |
| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 223 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Method: The sample is introduced via direct infusion or coupled with an LC system.
-
Ionization Mode: Positive (ESI+).
-
Analysis: The full scan mass spectrum is acquired to confirm the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. Isotopic purity is determined by evaluating the distribution of isotopic peaks.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Identity
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated methanol (Methanol-d4) or Dimethyl sulfoxide-d6.
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H-NMR spectrum is recorded, and the chemical shifts, multiplicities, and integrations of the signals are compared to the expected pattern for the this compound structure to confirm its identity.
Visualizations
The following diagrams illustrate key workflows and concepts related to the Certificate of Analysis.
Caption: Workflow for Identification and Purity Assessment.
Caption: Logical Structure of a Certificate of Analysis.
References
Methodological & Application
Application Note: High-Throughput Quantification of Metoprolol and its Metabolite α-Hydroxymetoprolol in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of metoprolol and its primary metabolite, α-hydroxymetoprolol, in human plasma. The method utilizes stable isotope-labeled internal standards, metoprolol-d7 and α-hydroxymetoprolol-d5, to ensure high accuracy and precision. A streamlined solid-phase extraction (SPE) procedure is employed for sample clean-up, enabling high-throughput analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving metoprolol.
Introduction
Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The monitoring of metoprolol and its active metabolites, like α-hydroxymetoprolol, in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for a validated LC-MS/MS method designed for the reliable quantification of metoprolol and α-hydroxymetoprolol in human plasma.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standards: Metoprolol, α-hydroxymetoprolol, metoprolol-d7 (MET-d7), and α-hydroxymetoprolol-d5 (α-OH-MET-d5).
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (analytical grade).
-
Plasma: Human plasma with K2EDTA as an anticoagulant.
-
Solid-Phase Extraction (SPE): Oasis PRiME MCX µElution 96-well cartridges.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 50 µL of human plasma, add the internal standard solution containing MET-d7 and α-OH-MET-d5.
-
Conditioning: Condition the SPE cartridges according to the manufacturer's instructions.
-
Loading: Load the plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges to remove interferences.
-
Elution: Elute the analytes and internal standards from the cartridges.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A suitable reversed-phase column, such as a Kinetex phenyl-hexyl column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Metoprolol: Precursor ion (m/z) -> Product ion (m/z)
-
α-hydroxymetoprolol: Precursor ion (m/z) -> Product ion (m/z)
-
Metoprolol-d7: Precursor ion (m/z) -> Product ion (m/z)
-
α-hydroxymetoprolol-d5: Precursor ion (m/z) -> Product ion (m/z)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
Quantitative Data Summary
The following table summarizes the quantitative performance of the LC-MS/MS method for metoprolol and α-hydroxymetoprolol.
| Parameter | Metoprolol | α-hydroxymetoprolol |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 12% |
| Accuracy (% bias) | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 85% |
Experimental Workflow Diagram
Caption: Experimental workflow from sample preparation to data analysis.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship of the analytical process.
Caption: Logical relationship of the analytical quantification process.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of metoprolol and its metabolite α-hydroxymetoprolol in human plasma. The use of stable isotope-labeled internal standards and an efficient SPE sample preparation protocol ensures the reliability and accuracy of the results. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology and drug development.
Application Notes and Protocols for the Bioanalysis of Metoprolol using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metoprolol is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension.[1][2] Accurate quantification of Metoprolol in biological matrices like human plasma is crucial for pharmacokinetic and bioequivalence studies.[1][3] This document provides detailed protocols for sample preparation of Metoprolol for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing a deuterated internal standard (IS), such as Metoprolol-d7, to ensure accuracy and precision.[4] The most common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis. It involves adding a precipitating agent, typically an organic solvent or an acid, to the biological sample to denature and precipitate proteins.
Experimental Protocol
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of Metoprolol-d7 internal standard solution to each plasma sample.
-
Precipitation: Add 600 µL of a precipitating agent, such as 0.1% formic acid in acetonitrile.
-
Vortexing: Vortex the mixture for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 RPM for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Value | Reference |
| Recovery | 90.70 - 101.7% | |
| Linearity Range | 2 - 200 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |
| Intra-assay Precision | < 15% | |
| Inter-assay Precision | < 15% | |
| Accuracy | 85 - 115% |
Workflow Diagram
References
Application Notes and Protocols for Metoprolol Acid-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Metoprolol Acid-d5 as an internal standard in pharmacokinetic (PK) studies of metoprolol. Detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation are included, along with a summary of relevant pharmacokinetic parameters and a visualization of metoprolol's metabolic pathway.
Introduction
Metoprolol is a widely prescribed beta-blocker used in the treatment of cardiovascular diseases. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. Stable isotope-labeled internal standards are essential for accurate and precise quantification of drugs and their metabolites in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS). This compound, a deuterated analog of the major metabolite of metoprolol, serves as an ideal internal standard for pharmacokinetic studies due to its similar physicochemical properties to the analyte and its distinct mass, which prevents analytical interference.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of metoprolol and its metabolites from studies in healthy adult volunteers following oral administration. These values can vary based on factors such as age, sex, genetic polymorphisms (e.g., CYP2D6 metabolizer status), and formulation.[1][2][3][4][5]
Table 1: Pharmacokinetic Parameters of Metoprolol in Healthy Adults (Oral Administration)
| Parameter | Value | Units |
| Cmax (50 mg dose) | ~34 | μg/L |
| Cmax (100 mg dose) | 3.56 - 50.81 | μg/L |
| Tmax | 1.5 - 2.5 | hours |
| Elimination Half-life (t½) | 3 - 7 | hours |
| Oral Bioavailability | ~50 | % |
| Protein Binding | ~12 | % |
| Volume of Distribution (Vd) | 3.2 - 5.6 | L/kg |
Table 2: Pharmacokinetic Parameters of Metoprolol Enantiomers and Metabolites
| Compound | Parameter | Value | Units |
| (R)-Metoprolol | Clearance | 0.41 | L/h/kg |
| (S)-Metoprolol | Clearance | 0.25 | L/h/kg |
| (+)-(R)-Metoprolol Acid | Enantiomeric Ratio (Plasma) | 1.1 | - |
| (-)-(S)-Metoprolol Acid | Enantiomeric Ratio (Plasma) | - | |
| (+)-(R)-Metoprolol Acid | Enantiomeric Ratio (Urine) | 1.2 | - |
| (-)-(S)-Metoprolol Acid | Enantiomeric Ratio (Urine) | - |
Experimental Protocols
Protocol 1: Quantification of Metoprolol in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a method for the quantitative analysis of metoprolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents
-
Metoprolol reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
-
96-well plates or microcentrifuge tubes
2. Preparation of Stock and Working Solutions
-
Metoprolol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of metoprolol in 10 mL of methanol.
-
Metoprolol Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation)
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile (or methanol) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Metoprolol: m/z 268.2 → 116.1
-
This compound (IS): m/z 287.2 → 116.1 (proposed)
-
-
Source Parameters (example, instrument-dependent):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of metoprolol to this compound against the concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of metoprolol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metoprolol Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of metoprolol in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6.
Caption: Major metabolic pathways of metoprolol.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the key steps in a typical pharmacokinetic study workflow for metoprolol using this compound.
Caption: Workflow for metoprolol pharmacokinetic analysis.
References
- 1. Clinical Pharmacokinetics of Metoprolol: A Systematic Review - ProQuest [proquest.com]
- 2. Clinical Pharmacokinetics of Metoprolol: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 3. Physiologically Based Pharmacokinetic Model To Predict Metoprolol Disposition in Healthy and Disease Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. scienceopen.com [scienceopen.com]
Application Note: Chromatographic Separation and Quantification of Metoprolol and Its Major Metabolites
Introduction
Metoprolol is a selective β1-adrenergic receptor blocker widely prescribed for the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into its main active and inactive metabolites, including α-hydroxymetoprolol and O-desmethylmetoprolol.[1] The plasma concentrations of metoprolol and its metabolites can vary significantly among individuals due to genetic polymorphisms of the CYP2D6 enzyme.[1] Therefore, the development of reliable and robust analytical methods for the simultaneous determination of metoprolol and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[2][3]
This application note details validated protocols for the chromatographic separation and quantification of metoprolol, α-hydroxymetoprolol, and O-desmethylmetoprolol in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Metabolic Pathway of Metoprolol
Metoprolol undergoes extensive hepatic metabolism, primarily through oxidation via the CYP2D6 enzyme system. The two principal metabolic pathways are O-demethylation and α-hydroxylation, leading to the formation of O-desmethylmetoprolol and α-hydroxymetoprolol, respectively.
Protocol 1: LC-MS/MS Method for High-Sensitivity Analysis
This method provides a rapid and highly sensitive approach for the simultaneous quantification of metoprolol and its metabolites, making it ideal for pharmacokinetic studies requiring low detection limits.[1]
Experimental Workflow
The general workflow involves sample preparation to isolate the analytes from the plasma matrix, followed by chromatographic separation and detection.
References
- 1. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of metoprolol and its two metabolites in human plasma and urine by high performance liquid chromatography with fluorescence detection and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective determination of metoprolol and its metabolite α-hydroxymetoprolol in plasma by LC-MS/MS: application to pharmacokinetics during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Metoprolol Acid in Urine and Plasma Samples Using Metoprolol Acid-d5 as an Internal Standard
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of Metoprolol Acid, a major metabolite of the beta-blocker Metoprolol, in human urine and plasma samples. The described methods utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Metoprolol Acid-d5 as an internal standard (IS) for accurate and precise quantification.[1]
Introduction
Metoprolol is a widely prescribed beta-blocker for treating cardiovascular diseases such as hypertension and angina.[2][3] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, into metabolites including α-hydroxymetoprolol and O-demethylmetoprolol, with the latter being rapidly oxidized to form metoprolol acid.[4] Monitoring the levels of metoprolol and its metabolites in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding interindividual metabolic variations. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Metabolic Pathway of Metoprolol
Metoprolol undergoes extensive hepatic metabolism. The main metabolic pathways are O-demethylation and α-hydroxylation, primarily mediated by CYP2D6. The O-demethylated metabolite is then rapidly oxidized to Metoprolol Acid.
Experimental Protocols
The following protocols describe the procedures for the extraction and analysis of Metoprolol Acid from human plasma and urine samples.
Materials and Reagents
-
Metoprolol Acid and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Human plasma (K2 EDTA) and urine, drug-free
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 50 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile (or 10% trichloroacetic acid) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Thaw urine samples at room temperature and vortex.
-
To 100 µL of urine, add 50 µL of this compound internal standard working solution and 500 µL of 4% H3PO4.
-
Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instruments.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol mixture |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing standard solutions of Metoprolol Acid and this compound |
Method Validation Parameters
A summary of typical validation parameters for similar assays is presented below. These should be established during method development.
| Parameter | Plasma | Urine |
| Linearity Range | 2 - 1000 ng/mL | 5 - 3000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) |
| Recovery | > 75% | > 80% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | Within acceptable limits (e.g., 85-115%) |
Note: The values in this table are examples based on published methods for metoprolol and its metabolites and should be determined experimentally for the specific assay.
Experimental Workflow
The overall workflow for the analysis of Metoprolol Acid in biological samples is depicted below.
Conclusion
The protocols outlined in these application notes provide a robust framework for the quantitative determination of Metoprolol Acid in both plasma and urine samples using LC-MS/MS with a deuterated internal standard. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of high-quality, reliable data for pharmacokinetic and clinical research applications.
References
Application Notes and Protocols for the Bioanalytical Use of Metoprolol Acid-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the utilization of Metoprolol Acid-d5 as an internal standard in the bioanalytical quantification of its unlabeled counterpart, Metoprolol Acid, a major metabolite of the beta-blocker Metoprolol. The described methodology is primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and metabolic studies.
Introduction
Metoprolol is a cardioselective β-1 adrenergic receptor blocker widely prescribed for cardiovascular diseases. Monitoring its metabolism is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. Metoprolol Acid is a primary metabolite of Metoprolol. Accurate quantification of Metoprolol Acid in biological matrices such as plasma is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the bioanalytical method.[1]
I. Signaling Pathway of Metoprolol
Metoprolol primarily acts by blocking β-1 adrenergic receptors in cardiac tissue. This competitive inhibition prevents catecholamines, such as norepinephrine and epinephrine, from binding to these receptors, thus modulating the downstream signaling cascade that regulates cardiac function.[2][3][4][5] The binding of agonists to β-1 adrenergic receptors typically activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins and calcium channels, resulting in increased heart rate and contractility. Metoprolol, by blocking the initial receptor activation, effectively dampens this signaling pathway.
II. Experimental Protocols
The following protocol outlines a typical LC-MS/MS method for the quantification of Metoprolol Acid in human plasma using this compound as an internal standard.
Materials and Reagents
-
Metoprolol Acid (Analyte)
-
This compound (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., Acetonitrile or Methanol)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Metoprolol Acid and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Metoprolol Acid stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Metoprolol Acid: m/z 254.3 → 135.1 (example)This compound: m/z 259.3 → 140.1 (example) |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
Note: The exact m/z transitions for Metoprolol Acid and its deuterated internal standard should be optimized by direct infusion of the individual compounds.
III. Data Presentation and Method Validation
A bioanalytical method using this compound should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | 3.1% to 9.8% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | Internal standard normalized matrix factor CV ≤ 15% | CV of 6.2% |
| Stability | Analyte concentration within ±15% of initial concentration | Stable for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°C |
IV. Experimental Workflow
The overall workflow for a typical bioanalytical assay using this compound is depicted below.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Metoprolol Acid in biological matrices. The detailed protocol and validation parameters outlined in these application notes serve as a comprehensive guide for researchers in drug metabolism and pharmacokinetics. Adherence to these guidelines will ensure the generation of high-quality, reproducible data for regulatory submissions and scientific publications.
References
Application Notes and Protocols for Metoprolol Acid-d5 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol, a selective β1-adrenergic receptor blocker, is a widely prescribed medication for cardiovascular conditions such as hypertension and angina.[1][2][3] Its major metabolite, metoprolol acid, is a key analyte in pharmacokinetic and drug metabolism studies. Accurate quantification of metoprolol acid in biological matrices is crucial for understanding the drug's disposition and ensuring therapeutic efficacy and safety. Stable isotope-labeled internal standards are essential for reliable bioanalysis using mass spectrometry. Metoprolol Acid-d5 is a deuterated analog of metoprolol acid, designed for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use compensates for matrix effects and variations in sample processing and instrument response, leading to highly accurate and precise quantification.
These application notes provide a comprehensive guide for the use of this compound in mass spectrometry-based quantification of metoprolol acid in human plasma.
Signaling Pathway of Metoprolol
Metoprolol exerts its therapeutic effects by competitively blocking β1-adrenergic receptors, primarily in cardiac tissue.[1][2] This action inhibits the binding of catecholamines like adrenaline and noradrenaline, leading to a reduction in heart rate, myocardial contractility, and blood pressure. The downstream signaling cascade involves the modulation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA).
Experimental Protocols
Bioanalytical Method for Metoprolol Acid in Human Plasma using LC-MS/MS
This protocol outlines a validated method for the quantification of metoprolol acid in human plasma using this compound as an internal standard.
1.1. Materials and Reagents
-
Metoprolol Acid and this compound reference standards
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
1.3. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Metoprolol Acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Metoprolol Acid stock solution with 50:50 (v/v) methanol:water to prepare calibration curve standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
1.4. Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
1.5. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial over 0.5 min, re-equilibrate for 1.5 min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
1.6. Mass Spectrometric Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Metoprolol Acid | 268.1 | 133.1 | 25 |
| This compound | 273.1 | 138.1 | 25 |
Note: These are representative values and may require optimization on the specific instrument used.
Data Presentation
Table 1: Calibration Curve for Metoprolol Acid in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 0.012 | 102.5 | 8.7 |
| 2.5 | 0.031 | 98.8 | 6.5 |
| 10.0 | 0.125 | 101.2 | 4.2 |
| 50.0 | 0.628 | 99.5 | 3.1 |
| 100.0 | 1.255 | 100.8 | 2.5 |
| 250.0 | 3.140 | 99.1 | 2.8 |
| 500.0 (ULOQ) | 6.275 | 101.7 | 3.5 |
| LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation |
Table 2: Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LQC | 3.0 | 2.95 | 98.3 | 5.8 | 7.2 |
| MQC | 75.0 | 76.20 | 101.6 | 3.5 | 4.8 |
| HQC | 400.0 | 396.80 | 99.2 | 2.9 | 4.1 |
| LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control |
Logical Relationship for Bioanalytical Method Validation
The validation of a bioanalytical method ensures its reliability for the intended application. The following diagram illustrates the key parameters assessed during method validation according to regulatory guidelines.
Conclusion
This compound serves as an ideal internal standard for the quantification of metoprolol acid in biological matrices. The described LC-MS/MS method, utilizing solid-phase extraction for sample cleanup, demonstrates high sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug metabolism and bioanalysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Metoprolol
Introduction
Metoprolol is a selective β1-adrenergic antagonist widely used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[1][2] Accurate and reliable quantification of Metoprolol in pharmaceutical formulations and biological fluids is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and reproducibility for the determination of Metoprolol.[2][3] This application note provides a detailed protocol for the analysis of Metoprolol using a reversed-phase HPLC (RP-HPLC) method, along with comprehensive data tables summarizing various validated methods.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Metoprolol, being a moderately polar compound, is retained by the stationary phase and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically achieved using an ultraviolet (UV) detector at a wavelength where Metoprolol exhibits maximum absorbance.
Data Presentation
The following tables summarize the chromatographic conditions and validation parameters from various published HPLC methods for Metoprolol analysis, providing a comparative overview for researchers.
Table 1: Chromatographic Conditions for Metoprolol Analysis
| Parameter | Method 1 (Metoprolol Succinate) [1] | Method 2 (Metoprolol Succinate) | Method 3 (Metoprolol Tartrate) | Method 4 (Metoprolol Succinate) |
| Column | Agilent Eclipse XBD-C18 (150 x 4.6 mm, 5 µm) | RP Spherisorb C-18 (Waters) (250 x 4.6 mm, 10 µm) | Reversed phase C18 | Phenomenex C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 10 mM KH2PO4 (pH 2.75) (70:30 v/v) | Acetonitrile: Methanol: 10 mM Phosphate Buffer (20:20:60 v/v) | Methanol: Water (70:30 v/v) | Methanol: 0.1% Orthophosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection Wavelength | 225 nm | 254 nm | 215 nm | 222 nm |
| Injection Volume | 20 µL | Not Specified | Not Specified | Not Specified |
| Column Temperature | 22 °C | Not Specified | Not Specified | Not Specified |
| Retention Time | 2.233 min | 5.1 min | 5.3 min | Not Specified |
Table 2: Method Validation Data for Metoprolol Analysis
| Parameter | Method 1 (Metoprolol Succinate) | Method 2 (Metoprolol Succinate) | Method 3 (Metoprolol Tartrate) | Method 4 (Metoprolol Succinate) |
| Linearity Range (µg/mL) | 2.5 - 15 | Not Specified | 10 - 100 | 5 - 15 |
| Correlation Coefficient (R²) | 0.9990 | > 0.998 | 0.999 | 0.99994 |
| Accuracy (% Recovery) | Not Specified | Not Specified | 98.00 - 102.72 | 99.40 |
| Precision (% RSD) | Not Specified | < 2% | Not Specified | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | Not Specified | Not Specified | 0.02 | 0.142 |
| Limit of Quantification (LOQ) (µg/mL) | Not Specified | Not Specified | 0.09 | 0.429 |
Experimental Protocols
This section provides a detailed methodology for the analysis of Metoprolol in a pharmaceutical dosage form based on a validated RP-HPLC method.
Materials and Reagents
-
Metoprolol Succinate reference standard
-
Metoprolol Succinate tablets
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., Agilent Eclipse XBD-C18, 150 mm × 4.6 mm, 5 µm)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Preparation of Solutions
-
Mobile Phase: Prepare a 10 mM solution of potassium dihydrogen orthophosphate in HPLC grade water. Adjust the pH to 2.75 using orthophosphoric acid. Mix this buffer with acetonitrile in a ratio of 30:70 (v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Standard Stock Solution (125 µg/mL): Accurately weigh and dissolve an appropriate amount of Metoprolol Succinate reference standard in acetonitrile to obtain a final concentration of 1.25 mg/mL. Dilute 10 mL of this solution to 100 mL with acetonitrile to get a concentration of 125 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the standard stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 2.5, 5, 7.5, 10, 12.5, and 15 µg/mL).
Sample Preparation (from Tablet Dosage Form)
-
Weigh and finely powder at least 20 Metoprolol Succinate tablets to ensure homogeneity.
-
Accurately weigh a portion of the powdered tablets equivalent to a single dose of Metoprolol Succinate and transfer it to a volumetric flask.
-
Add a suitable volume of acetonitrile to dissolve the active ingredient.
-
Sonicate the solution for 15-20 minutes to ensure complete dissolution.
-
Make up the volume with acetonitrile and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 0.6 mL/min until a stable baseline is achieved.
-
Set the column temperature to 22 °C and the UV detection wavelength to 225 nm.
-
Inject 20 µL of each working standard solution and the prepared sample solution into the HPLC system.
-
Record the chromatograms and measure the peak areas for Metoprolol.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the Metoprolol standards against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate the concentration of Metoprolol in the sample solution using the regression equation.
-
Determine the amount of Metoprolol in the original tablet dosage form by applying the appropriate dilution factors.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of Metoprolol.
Caption: Workflow for the HPLC analysis of Metoprolol.
References
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Metoprolol LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Metoprolol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Metoprolol LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2] In the analysis of Metoprolol from biological samples like plasma or serum, these endogenous components can either suppress or enhance the Metoprolol signal, leading to inaccurate quantification.[2][3][4] This phenomenon is a significant concern in bioanalytical method development and validation as it can compromise the accuracy, precision, and sensitivity of the assay.
Q2: What are the common causes of ion suppression or enhancement for Metoprolol?
A2: The primary causes of matrix effects in Metoprolol LC-MS analysis are endogenous components of the biological matrix that co-elute with the analyte. Phospholipids are a major contributor to ion suppression in plasma and serum samples. Other potential sources include salts, proteins, metabolites, and concomitant medications that may be present in the sample. These substances can compete with Metoprolol for ionization in the MS source, leading to a suppressed signal, or in some cases, enhance the signal.
Q3: How can I determine if my Metoprolol assay is affected by matrix effects?
A3: Several methods can be employed to assess matrix effects. The most common approaches include:
-
Post-Column Infusion: This involves infusing a constant flow of a Metoprolol standard solution into the LC eluent after the analytical column while a blank, extracted matrix sample is injected. A dip or rise in the baseline signal at the retention time of Metoprolol indicates ion suppression or enhancement, respectively.
-
Comparing Matrix-Matched vs. Neat Standards: The response of Metoprolol in a standard solution is compared to its response when spiked into an extracted blank matrix. A significant difference in the signal intensity suggests the presence of matrix effects.
-
Analysis of Multiple Matrix Lots: As per FDA guidelines, analyzing quality control (QC) samples prepared in matrix from at least six different sources is recommended to evaluate the variability of matrix effects between individuals.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is crucial for compensating for matrix effects. An ideal IS co-elutes with the analyte and experiences similar ionization suppression or enhancement. A stable isotope-labeled (SIL) internal standard of Metoprolol (e.g., Metoprolol-d7) is considered the gold standard because its physicochemical properties are nearly identical to the analyte, ensuring it is similarly affected by the matrix. This allows for accurate correction of signal variability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor reproducibility of Metoprolol signal across different plasma/serum samples. | Variable matrix effects between different sample lots. | 1. Use a Stable Isotope-Labeled Internal Standard: Employ Metoprolol-d7 as the internal standard to compensate for signal variations. 2. Optimize Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. 3. Evaluate Multiple Matrix Lots: During method validation, test at least six different sources of blank matrix to ensure the method is robust. |
| Low Metoprolol signal intensity (Ion Suppression). | Co-elution of interfering substances, particularly phospholipids. | 1. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or select a different column to separate Metoprolol from the suppression zone. 2. Enhance Sample Cleanup: Use phospholipid removal plates or cartridges, or optimize LLE or SPE conditions to specifically target the removal of phospholipids. 3. Perform a Post-Column Infusion Experiment: This will help identify the retention time window where ion suppression is occurring. |
| Inconsistent recovery of Metoprolol. | Inefficient sample extraction or matrix interference with the extraction process. | 1. Optimize Extraction Protocol: Adjust the pH, solvent type, and extraction time for LLE or SPE. 2. Evaluate Different Extraction Techniques: Compare protein precipitation, LLE, and SPE to determine the most effective method for your matrix. 3. Assess Recovery in Different Matrix Lots: This will help identify if specific matrices are impacting extraction efficiency. |
| High signal variability at the Lower Limit of Quantification (LLOQ). | Significant matrix effects impacting low analyte concentrations. | 1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. 2. Refine the Sample Preparation: Focus on techniques that provide the cleanest extracts, such as SPE. 3. Ensure Optimal IS Concentration: An excessively high concentration of the internal standard can cause ion suppression. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Metoprolol LC-MS analysis, providing insights into recovery and matrix effects under different experimental conditions.
Table 1: Metoprolol Recovery Data
| Sample Preparation Method | Analyte Concentration | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction | LQC, MQC, HQC | 99.0, 107.5, 96.8 | |
| Protein Precipitation | LQC, MQC, HQC | 93.67 - 104.19 | |
| Solid-Phase Extraction | LQC, MQC, HQC | >94 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Metoprolol Matrix Effect Data
| Sample Preparation Method | Analyte Concentration | Matrix Effect (%) | Reference |
| Automated Sample Clean-up (TurboFlow) | 25 ng/L and 1000 ng/L | 89 | |
| Protein Precipitation | LQC, MQC, HQC | 93.67 - 104.19 | |
| Liquid-Liquid Extraction | LQC and HQC | No significant effect observed |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Comparing Post-Extraction Spiked Samples to Neat Solutions
-
Preparation of Neat Standard Solutions: Prepare a series of Metoprolol standard solutions in the final mobile phase composition at concentrations spanning the expected calibration range (e.g., LQC and HQC levels).
-
Preparation of Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method (e.g., protein precipitation, LLE, or SPE).
-
Post-Extraction Spiking: Spike the blank matrix extracts with Metoprolol to achieve the same final concentrations as the neat standard solutions (e.g., LQC and HQC).
-
LC-MS Analysis: Analyze both the neat standard solutions (Set A) and the post-extraction spiked samples (Set B) using the validated LC-MS/MS method.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculation of IS-Normalized MF:
-
If an internal standard is used, calculate the MF for the IS as well.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Acceptance Criteria: According to FDA guidelines, the precision (%CV) of the IS-normalized MF across the different lots of matrix should not be greater than 15%.
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression/Enhancement Zones
-
System Setup:
-
Configure the LC-MS/MS system as per the analytical method.
-
Using a T-connector, introduce a constant flow of a solution containing Metoprolol and its internal standard (at a mid-range concentration) into the LC flow stream between the analytical column and the mass spectrometer ion source. A syringe pump is typically used for this infusion.
-
-
Establish a Stable Baseline: Begin the infusion and allow the MS signal for Metoprolol and the IS to stabilize, creating a constant, elevated baseline.
-
Injection of Blank Matrix Extract: Inject a blank matrix sample that has been processed through the sample preparation procedure.
-
Data Acquisition: Monitor the signal of the infused Metoprolol and IS throughout the entire chromatographic run.
-
Data Analysis:
-
Observe the baseline signal for any deviations.
-
A decrease in the baseline indicates a region of ion suppression.
-
An increase in the baseline indicates a region of ion enhancement.
-
Compare the retention time of Metoprolol from a standard injection with the observed suppression/enhancement zones to determine if there is an overlap.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in Metoprolol analysis.
Caption: Experimental workflow for quantitative matrix effect assessment.
References
Technical Support Center: Metoprolol and Internal Standard Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution between Metoprolol and its internal standard during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution between Metoprolol and its internal standard?
Poor peak resolution in HPLC analysis of Metoprolol and its internal standard can stem from several factors. These primarily fall into three categories: issues with column efficiency, suboptimal mobile phase composition affecting selectivity, and problems with the retention of the analytes. Specific causes can include an inappropriate column choice, incorrect mobile phase pH, a mobile phase that is either too strong or too weak, column degradation, or extra-column volume effects.
Q2: Which internal standard is most suitable for Metoprolol analysis?
The choice of an internal standard is critical for accurate quantification. An ideal internal standard should be structurally similar to the analyte, well-resolved from the analyte and any matrix components, and eluted close to the analyte's retention time. For Metoprolol, commonly used and effective internal standards include Betaxolol, Esmolol, and Bisoprolol.[1][2] Atenolol has also been used in some applications. The selection often depends on the specific matrix and chromatographic conditions.
Q3: How does the mobile phase pH affect the peak shape of Metoprolol?
Metoprolol is a basic compound. The pH of the mobile phase significantly influences its ionization state and, consequently, its interaction with the stationary phase. Operating at a pH close to the pKa of Metoprolol can lead to peak tailing or splitting due to the co-existence of both ionized and non-ionized forms. For basic compounds like Metoprolol, adjusting the mobile phase to a lower pH (e.g., pH 3) generally results in more symmetrical peaks by ensuring the analyte is in a single, fully ionized state.
Q4: Can column temperature be used to improve peak resolution?
Yes, adjusting the column temperature can be a useful tool for optimizing separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved column efficiency. However, excessively high temperatures can degrade the stationary phase or the analytes themselves. It is crucial to operate within the recommended temperature range for the specific column being used.
Q5: What should I do if I observe peak fronting for Metoprolol?
Peak fronting is often an indication of sample overload or a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the peak to front. To resolve this, try dissolving the sample in the mobile phase itself or in a weaker solvent. If column overload is suspected, reducing the injection volume or the sample concentration should improve the peak shape.
Troubleshooting Guide
Poor peak resolution between Metoprolol and the internal standard can be a frustrating issue. This guide provides a systematic approach to troubleshooting and resolving this problem.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing and fixing peak resolution issues.
Caption: A logical workflow for troubleshooting poor peak resolution.
Common Problems and Solutions
| Problem | Possible Causes | Recommended Solutions |
| Co-eluting or Overlapping Peaks | - Inappropriate mobile phase composition (selectivity issue).- Unsuitable column stationary phase. | - Adjust Mobile Phase: Modify the organic solvent-to-buffer ratio. For reversed-phase, decreasing the organic content will increase retention and may improve separation.- Change Mobile Phase pH: For basic compounds like Metoprolol, lowering the pH can improve peak shape and alter selectivity.- Change Column: Switch to a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency. |
| Peak Tailing | - Secondary interactions between the basic Metoprolol and acidic silanol groups on the silica-based column.- Mobile phase pH is too close to the pKa of Metoprolol.- Column void or contamination. | - Use a Deactivated Column: Employ an end-capped column or a column specifically designed for basic compounds.- Adjust Mobile Phase pH: Lower the mobile phase pH to ensure Metoprolol is fully protonated.- Add a Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to mask silanol interactions.- Check Column Health: If the column is old, replace it. A guard column can help protect the analytical column from contamination. |
| Peak Fronting | - Sample overload.- Sample solvent is stronger than the mobile phase. | - Reduce Sample Concentration: Dilute the sample and re-inject.- Decrease Injection Volume: Inject a smaller volume of the sample.- Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the mobile phase. |
| Broad Peaks | - Low column efficiency.- Extra-column dead volume.- Column contamination or aging. | - Optimize Flow Rate: Lowering the flow rate can sometimes improve peak shape.- Check Tubing and Connections: Ensure that the tubing between the injector, column, and detector is as short and narrow as possible to minimize dead volume.- Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
Quantitative Data Summary
The following table summarizes chromatographic parameters from different published methods for Metoprolol analysis, providing a comparison of conditions and outcomes.
| Analyte(s) | Internal Standard | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (Metoprolol) (min) | Retention Time (IS) (min) | Resolution (Rs) | Reference |
| Metoprolol Tartrate | Betaxolol HCl | ODS C18 (25 cm x 4.6 mm) | Acetonitrile:Methanol:0.5% Glacial Acetic Acid:Triethylamine (56:18:26:0.1 v/v) | 1.0 | 4.6 | 5.8 | > 1.5 | |
| Metoprolol | Esmolol | Agilent XDB-C18 (150 mm x 4.6 mm, 5 µm) | Acetonitrile:Water:0.1% TFA | 0.8 | ~12 | ~9 | Not Specified | |
| Metoprolol Succinate & Olmesartan Medoxomil | N/A | Agilent Eclipse XBD-C18 (150 mm x 4.6 mm, 5 µm) | Acetonitrile:KH2PO4 buffer (pH 2.75) (70:30 v/v) | 0.6 | 2.233 | N/A | > 4.0 | |
| Metoprolol Tartrate | Pinacidil Monohydrate | C18 | Acetonitrile:Water:Triethylamine | Not Specified | 1.5 | 2.6 | Not Specified | |
| Metoprolol & Atenolol | N/A | InertSustain C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Phosphate buffer (pH 7.0, 12.5 mM) (Gradient) | 1.0 | 12.401 | 5.028 | > 1.5 |
Detailed Experimental Protocol
This section provides a detailed methodology for the analysis of Metoprolol with Betaxolol as an internal standard, adapted from a validated HPLC method.
Objective: To achieve baseline separation and accurate quantification of Metoprolol Tartrate in the presence of Betaxolol Hydrochloride as an internal standard.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a solvent delivery module, an injector, a UV/Vis spectrophotometric detector, and a data acquisition system.
-
Column: ODS C18, 25 cm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile, Methanol, 0.5% Glacial Acetic Acid in triple distilled water, and Triethylamine in the ratio of 56:18:26:0.1 (v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Mobile Phase Preparation:
-
Prepare a 0.5% solution of glacial acetic acid in triple distilled water.
-
In a suitable container, mix 560 mL of HPLC grade Acetonitrile, 180 mL of HPLC grade Methanol, 260 mL of the 0.5% glacial acetic acid solution, and 1 mL of Triethylamine.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Stock Solution (Metoprolol Tartrate - MT):
-
Accurately weigh 50 mg of Metoprolol Tartrate reference standard and dissolve it in a 50 mL volumetric flask with triple distilled water.
-
-
Internal Standard Stock Solution (Betaxolol HCl - BX):
-
Accurately weigh 50 mg of Betaxolol Hydrochloride reference standard and dissolve it in a 50 mL volumetric flask with triple distilled water.
-
-
Working Internal Standard Solution (20 µg/mL):
-
Pipette 2.5 mL of the Betaxolol HCl stock solution into a 25 mL volumetric flask and dilute to the mark with the mobile phase.
-
-
Calibration Standards:
-
Prepare a series of dilutions from the Metoprolol Tartrate stock solution to obtain concentrations ranging from 0.1 to 40 µg/mL.
-
To 1 mL of each Metoprolol standard dilution, add 1 mL of the 20 µg/mL Betaxolol working internal standard solution and dilute to 10 mL with the mobile phase.
-
3. Sample Preparation (for Pharmaceutical Formulations):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Metoprolol Tartrate and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase and sonicate to ensure complete dissolution of the drug.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Take an appropriate aliquot of the filtered solution, add the internal standard, and dilute with the mobile phase to fall within the calibration range.
4. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each calibration standard and sample solution.
-
Record the chromatograms and integrate the peak areas for Metoprolol and Betaxolol.
-
Construct a calibration curve by plotting the ratio of the peak area of Metoprolol to the peak area of Betaxolol against the concentration of Metoprolol.
-
Determine the concentration of Metoprolol in the sample solutions from the calibration curve.
Expected Results:
Under these conditions, Metoprolol Tartrate and Betaxolol Hydrochloride should be well-resolved with retention times of approximately 4.6 minutes and 5.8 minutes, respectively. The resolution factor (Rs) should be greater than 1.5, indicating baseline separation.
References
Technical Support Center: Troubleshooting Contamination Issues with Deuterated Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, troubleshooting, and resolving common contamination issues encountered when working with deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination for deuterated standards?
The primary sources of contamination for deuterated standards include:
-
Atmospheric Moisture: Deuterated compounds can be hygroscopic, readily absorbing water from the air. This can lead to hydrogen-deuterium (H-D) exchange, compromising the isotopic purity of the standard.[1]
-
Protic Solvents: Solvents containing exchangeable protons, such as water, methanol, or acidic and basic solutions, can facilitate the replacement of deuterium atoms with hydrogen atoms on the standard.[1][2][3]
-
Impurities in Solvents and Reagents: Solvents and reagents, even those of high purity, can contain trace amounts of contaminants that may interfere with analysis.[4]
-
Leachables from Labware: Plasticizers and other compounds can leach from containers, pipette tips, and other laboratory equipment, introducing extraneous peaks in your analysis.
-
Cross-Contamination: Improper handling can lead to cross-contamination from other samples or standards in the laboratory.
-
Inherent Isotopic Impurity: Deuterated standards may contain a small percentage of the unlabeled analyte or partially deuterated species from the synthesis process.
Q2: My deuterated internal standard appears to be losing its deuterium. What is happening and how can I prevent it?
This phenomenon is likely due to hydrogen-deuterium (H-D) exchange, where deuterium atoms on your standard are swapped with hydrogen atoms from the surrounding environment. This is particularly common for deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or on activated carbon atoms.
Prevention Strategies:
-
Proper Solvent Selection: Use high-purity, aprotic solvents like acetonitrile or ethyl acetate for reconstitution and dilutions. Avoid acidic or basic aqueous solutions.
-
Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible. The rate of H-D exchange is often minimized around pH 2.5-3.
-
Dry Handling Conditions: Handle standards in a dry atmosphere, such as under a stream of dry nitrogen or argon, to minimize exposure to atmospheric moisture.
-
Appropriate Storage: Store standards in tightly sealed containers in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is often recommended. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
-
Optimize Mass Spectrometer Source Conditions: High source temperatures can sometimes promote H-D exchange. Try reducing the source temperature to the minimum required for efficient ionization.
Q3: I am observing unexpected peaks in my blank samples that contain only the deuterated standard. What could be the cause?
Unexpected peaks in blank samples can arise from several sources:
-
Contaminated Solvents or Diluents: The solvent used to prepare the standard solution may be contaminated.
-
Degradation of the Standard: The standard may have degraded due to improper storage or handling, leading to the formation of other compounds.
-
Impurities in the Standard: The deuterated standard itself may contain impurities from its synthesis. It's crucial to use high-purity standards with ≥98% isotopic enrichment and >99% chemical purity.
-
Contamination from the LC-MS System: The analytical system, including tubing, fittings, and the ion source, can accumulate contaminants over time, which may elute during a blank run.
Q4: How can I verify the isotopic purity of my deuterated standard?
The isotopic purity of a deuterated standard can be confirmed using the following methods:
-
High-Resolution Mass Spectrometry (HRMS): Infuse a solution of the standard directly into the mass spectrometer and acquire a high-resolution mass spectrum. By examining the relative intensities of the isotopic peaks, you can calculate the percentage of each isotopic species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the standard in a suitable deuterated solvent and acquire a high-resolution proton NMR spectrum. The absence or significant reduction of signals at the positions of deuteration, relative to other protons in the molecule, can be used to estimate the degree of deuteration.
Troubleshooting Guides
Issue 1: Decreasing Internal Standard Signal Over a Sequence of Injections
| Possible Cause | Troubleshooting Steps |
| Sample Matrix Buildup | Run blank injections between samples to wash the column. Develop a more robust sample cleanup method to remove matrix components. |
| Analyte-Internal Standard Interactions | Investigate potential interactions in the sample matrix that could affect ionization efficiency. |
| System Contamination | Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water:methanol) to remove potential contaminants. Clean the ion source. |
Issue 2: Non-linear Calibration Curve
| Possible Cause | Troubleshooting Steps |
| Presence of Unlabeled Analyte in the Deuterated Standard | This can disproportionately affect the response at different concentrations. Verify the isotopic purity of the standard as per the Certificate of Analysis. |
| Interference from Naturally Occurring Isotopes of the Analyte | This is more common with standards having a low number of deuterium labels (e.g., d2). The M+2 isotope of the analyte can have the same mass-to-charge ratio as the d2-labeled standard. Consider using a standard with a higher degree of deuteration. |
| Isotopic Exchange | If H-D exchange is occurring, it can lead to an artificially high analyte signal and a decreased internal standard signal, affecting the linearity of the curve. |
Quantitative Data Summary
Table 1: General Storage Conditions for Deuterated Standards
| Form | Storage Temperature | Typical Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture. |
| In Aprotic Solvent | 2-8°C | Short to Medium-term (Weeks to Months) | Protect from light by using amber vials. Ensure the container is well-sealed. |
| In Aprotic Solvent | -20°C or below | Medium to Long-term (Months to a Year+) | Minimizes solvent evaporation and slows degradation. |
Table 2: Common Contaminants in LC-MS Analysis and Their Sources
| Contaminant | Molecular Weight (Da) | Possible Sources |
| Plasticizers (e.g., Phthalates) | Varies | Labware (e.g., vials, pipette tips, tubing) |
| Polysaccharides | Varies | Residues from sample preparation or system |
| Polyamide 66 | 226.1681 (monomer) | Syringe filters, labware |
| Deuterated DMSO adducts/clusters | Varies | NMR solvent residue |
| Sodium trifluoroacetate clusters | 135.9748 | Mobile phase additive |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution from a Solid Deuterated Standard
Objective: To prepare an accurate and contamination-free stock solution of a deuterated standard.
Materials:
-
Sealed container of solid deuterated standard
-
Calibrated analytical balance
-
Class A volumetric flask
-
High-purity aprotic solvent (e.g., methanol, acetonitrile)
-
Dry, inert gas (e.g., nitrogen or argon)
Methodology:
-
Acclimatization: Remove the sealed container of the deuterated standard from its storage location (e.g., freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This prevents moisture condensation on the cold solid.
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas.
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard.
-
Dissolution: Transfer the weighed standard to a Class A volumetric flask. Add a portion of the high-purity solvent and swirl to dissolve the solid completely.
-
Dilution to Volume: Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Storage: Transfer the stock solution to a tightly sealed, amber vial and store at the recommended temperature.
Protocol 2: Assessment of Deuterated Standard Stability (Isotopic Exchange)
Objective: To determine if isotopic exchange is occurring under specific analytical conditions.
Materials:
-
Deuterated internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation solvents
-
LC-MS/MS system
Methodology:
-
Prepare Initial Samples (T=0): Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol. Analyze by LC-MS/MS.
-
Incubate Samples: Spike the same concentration of the IS into separate aliquots of the blank matrix and the reconstitution solvent. Incubate these samples under various conditions (e.g., room temperature, 4°C) for different time points (e.g., 4, 8, 24 hours).
-
Process and Analyze Incubated Samples: At each time point, process the incubated samples using your standard protocol and analyze them by LC-MS/MS.
-
Data Analysis: Compare the peak area of the internal standard and look for the appearance of the unlabeled analyte peak in the incubated samples versus the T=0 samples. A significant decrease in the IS signal and/or an increase in the analyte signal over time indicates isotopic exchange.
Visualizations
Caption: Logical relationship of common contamination sources and their effects.
Caption: A workflow for troubleshooting contamination issues with deuterated standards.
References
Technical Support Center: Metoprolol Acid-d5
Welcome to the technical support center for Metoprolol Acid-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: For optimal stability, this compound should be stored under conditions that prevent degradation and isotopic exchange. For solid forms, storage at -20°C or colder in a desiccator is recommended to protect against moisture.[1] Solutions should be stored in tightly sealed vials at low temperatures (2-8°C for short-term, -20°C for long-term) and protected from light.[1][2][3] It is crucial to refer to the manufacturer's certificate of analysis for specific storage instructions.
Q2: In which solvents should I dissolve this compound?
A2: The choice of solvent depends on the intended application and storage duration. For long-term storage of stock solutions, aprotic solvents are preferable to minimize the risk of hydrogen-deuterium (H/D) exchange.[1] For immediate use in analytical methods like LC-MS, solvents compatible with the mobile phase, such as methanol or acetonitrile, are commonly used. If aqueous or other protic solvents are necessary, it is advisable to prepare these solutions fresh for immediate use.
Q3: What is the expected stability of this compound in solution?
A3: While specific stability data for this compound is not extensively published, the stability of the parent compound, metoprolol, provides valuable insights. Metoprolol tartrate solutions have been shown to be stable for at least 30-36 hours at room temperature when prepared in 0.9% sodium chloride or 5% dextrose injection. For analytical stock solutions of metoprolol, storage at 2-8°C is considered stable for up to five days. However, deuterated compounds can be susceptible to H/D exchange in protic solvents, which can affect long-term stability. Therefore, periodic verification of the standard's integrity is recommended.
Q4: What are the main degradation pathways for metoprolol and its derivatives?
A4: Metoprolol is known to degrade under stress conditions. It shows significant degradation under oxidative and hydrolytic (both acidic and basic) conditions. The primary metabolic pathways in vivo involve O-demethylation followed by rapid oxidation to form metoprolol acid, and α-hydroxylation. Photocatalytic degradation can also occur, breaking down the molecule into various intermediates.
Troubleshooting Guides
Issue 1: Inconsistent or drifting internal standard signal in LC-MS/MS analysis.
-
Question: Why is the signal from my this compound internal standard inconsistent across an analytical run?
-
Possible Causes & Solutions:
-
Improper Storage: The stability of the deuterated standard may be compromised. Ensure that stock and working solutions are stored at the correct temperature, protected from light, and that freeze-thaw cycles are minimized.
-
H/D Exchange: Deuterium atoms may be exchanging with protons from the solvent, especially if stored in protic solvents for extended periods. Prepare fresh working solutions from a stock solution stored in an aprotic solvent.
-
Matrix Effects: Variations in the sample matrix can lead to ion suppression or enhancement, affecting the internal standard's signal. Review and optimize the sample preparation procedure to ensure consistency and minimize matrix interferences.
-
Instrument Instability: The performance of the mass spectrometer may be drifting. Perform system suitability tests and instrument calibration to confirm that the system is functioning optimally.
-
Issue 2: The deuterated standard has a different retention time than the unlabeled analyte.
-
Question: My this compound is not co-eluting with Metoprolol Acid. Why is this happening?
-
Possible Cause & Solution:
-
Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight changes in the physicochemical properties of a molecule, resulting in a small shift in chromatographic retention time. This is a known phenomenon and is generally acceptable as long as the separation is not significant enough to subject the analyte and internal standard to different matrix effects. If the separation is problematic, chromatographic conditions may need to be adjusted to minimize this effect.
-
Data Presentation
Table 1: Summary of Metoprolol Stability in Solution
| Preparation | Concentration | Storage Condition | Duration | Stability Outcome | Reference |
| Metoprolol Tartrate Injection (undiluted) | 1 mg/mL | Room Temperature | 30 hours | At least 99% of initial concentration remained. | |
| Metoprolol Tartrate in 0.9% Sodium Chloride | 0.5 mg/mL | Room Temperature | 30 hours | At least 99% of initial concentration remained. | |
| Metoprolol Tartrate in 5% Dextrose | 0.5 mg/mL | Room Temperature | 30 hours | At least 99% of initial concentration remained. | |
| Metoprolol Tartrate in 0.9% Sodium Chloride or 5% Dextrose in PVC bags | 0.40 mg/mL | 24.0 ± 2.4°C | 36 hours | Less than 7% reduction in concentration. | |
| Metoprolol Standard Stock Solutions for Bioanalysis | Not specified | 2-8°C | 5 days | Considered stable for use in method validation. |
Table 2: General Storage Recommendations for Deuterated Standards in Solution
| Solvent Type | Storage Temperature | Recommended Duration | Key Considerations | Reference |
| Aprotic Solvent | -20°C or below | Medium to Long-term | Minimizes solvent evaporation and slows degradation. | |
| Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage due to H/D exchange risk. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Preparation of Test Solutions: Dilute the stock solution with the test solvents (e.g., water, methanol, mobile phase, plasma) to a final concentration relevant to your analytical assay.
-
Storage Conditions: Aliquot the test solutions into separate vials for each time point and storage condition to be tested (e.g., 2-8°C, room temperature, protected from light, exposed to light).
-
Time Points: Analyze the samples immediately after preparation (T=0) and at subsequent time points (e.g., 6, 12, 24, 48 hours, and weekly for long-term studies).
-
Analysis: Use a validated stability-indicating LC-MS/MS method to determine the concentration of this compound remaining at each time point.
-
Evaluation: Calculate the percentage of the initial concentration remaining at each time point. Stability is typically defined as retaining 90-110% of the initial concentration.
Protocol 2: LC-MS/MS Analysis of Metoprolol in Plasma
This protocol is a general example based on published methods.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of methanol (or acetonitrile) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Metoprolol: m/z 268.1 → 116.1 (example transition).
-
This compound: Determine the appropriate precursor and product ions for the deuterated standard.
-
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting decision tree for inconsistent internal standard signals.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Metoprolol Acid-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metoprolol Acid-d5 analysis via mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: While specific experimental data for this compound is not widely published, we can infer the likely MRM transitions based on the known fragmentation of Metoprolol Acid. The molecular weight of Metoprolol Acid is 267.32 g/mol , leading to a precursor ion ([M+H]+) of approximately m/z 268.15. For this compound, the precursor ion would be expected at approximately m/z 273.18.
Based on the fragmentation pattern of Metoprolol Acid, the following transitions are recommended as a starting point for optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Metoprolol Acid | ~268.15 | ~191.07 | 20 - 30 | Start with the most intense fragment for quantification. |
| ~226.11 | 15 - 25 | A good confirmatory ion. | ||
| ~145.06 | 25 - 35 | Another potential confirmatory ion. | ||
| This compound | ~273.18 | ~191.07 | 20 - 30 | Assumes deuterium loss in the fragment. Optimize for best signal. |
| ~231.14 | 15 - 25 | Corresponds to the 226 fragment plus 5 Da. | ||
| ~150.09 | 25 - 35 | Corresponds to the 145 fragment plus 5 Da. |
It is crucial to perform an infusion of the this compound standard to determine the exact precursor mass and to optimize the collision energies for the most abundant and stable product ions.
Q2: What is a suitable internal standard for the analysis of this compound?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte. Therefore, Metoprolol Acid would be a suitable internal standard if you are quantifying this compound. Conversely, if you are using this compound as an internal standard to quantify Metoprolol Acid, this is also appropriate. If neither is available, a structurally similar compound with a different mass that does not interfere with the analyte can be used, such as a deuterated analog of a different beta-blocker metabolite.
Q3: What are the most common sample preparation techniques for Metoprolol and its metabolites from biological matrices?
A3: The most frequently employed techniques are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[1]
-
Protein Precipitation (PPT): This is a simple and rapid method. Acetonitrile is a common solvent used for PPT.[1] It is effective for removing the majority of proteins from plasma or serum samples.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent. A mixture of diethyl ether and dichloromethane (70:30, v/v) has been successfully used for the extraction of metoprolol and its metabolites.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer:
-
Mobile Phase pH: Metoprolol Acid is an acidic compound. Ensure the pH of your mobile phase is appropriate to maintain it in a single ionic state. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for acidic compounds by suppressing ionization.
-
Column Choice: A C18 column is commonly used for the separation of Metoprolol and its metabolites.[3] If you are still experiencing issues, consider a column with a different chemistry or a newer generation C18 column designed for better peak shape with polar compounds.
-
Sample Overload: Injecting too much sample onto the column can lead to peak tailing. Try reducing the injection volume or diluting your sample.
-
Column Contamination: Buildup of matrix components on the column can cause peak shape issues. Implement a column wash step at the end of your analytical run and consider using a guard column to protect your analytical column.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Question: I am struggling to achieve the desired sensitivity for this compound. What steps can I take to improve the signal?
-
Answer:
-
Optimize Mass Spectrometry Parameters:
-
Source Parameters: Optimize the ion source parameters, including spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature, by infusing a standard solution of this compound.
-
Collision Energy: Systematically ramp the collision energy for your selected MRM transitions to find the optimal value that produces the highest intensity for your product ions.
-
-
Improve Sample Preparation:
-
Extraction Recovery: Evaluate the recovery of your extraction method. If using LLE, try different organic solvents or adjust the pH of the aqueous phase to improve partitioning. For PPT, ensure complete protein precipitation and efficient analyte extraction from the pellet.
-
Sample Concentration: If sensitivity is still an issue after optimizing other parameters, consider concentrating your sample after extraction. This can be achieved by evaporating the solvent and reconstituting the residue in a smaller volume of mobile phase.
-
-
Chromatography:
-
Mobile Phase Composition: The composition of the mobile phase can affect ionization efficiency. Experiment with different ratios of organic solvent (e.g., acetonitrile or methanol) to aqueous phase. The addition of a small amount of an acid like formic acid can enhance protonation in positive ion mode.
-
-
Issue 3: High Background Noise or Matrix Effects
-
Question: I am observing high background noise and suspect matrix effects are impacting my results. How can I mitigate this?
-
Answer:
-
Sample Preparation: Matrix effects are often caused by co-eluting compounds from the biological matrix that suppress or enhance the ionization of the analyte. A more rigorous sample cleanup method can help. If you are using PPT, consider switching to LLE or Solid-Phase Extraction (SPE) for a cleaner sample.
-
Chromatographic Separation: Improve the chromatographic separation to resolve this compound from interfering matrix components. You can achieve this by:
-
Optimizing the gradient elution profile.
-
Using a longer column or a column with a smaller particle size for higher resolution.
-
-
Internal Standard: Use a stable isotope-labeled internal standard like Metoprolol Acid. Since it has nearly identical chemical and physical properties to the analyte, it will experience similar matrix effects, allowing for accurate quantification.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters (Starting Point)
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
References
Reducing ion suppression in Metoprolol quantification
Welcome to the technical support center for the quantification of metoprolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion suppression when quantifying metoprolol in biological samples?
Ion suppression in the quantification of metoprolol, particularly when using liquid chromatography-mass spectrometry (LC-MS), is a frequent challenge that can compromise the accuracy, precision, and sensitivity of the assay.[1][2][3] The primary cause is the co-elution of matrix components from biological samples with metoprolol, which interfere with the ionization process in the mass spectrometer's source.[2][4]
Key interfering substances from biological matrices like plasma and urine include:
-
Phospholipids: These are major components of cell membranes and are often released during sample preparation. They are notorious for causing significant ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of salts from buffers used in sample collection or preparation can alter the droplet formation and evaporation process in the ESI source, leading to reduced signal.
-
Proteins and Peptides: Although many sample preparation techniques aim to remove proteins, residual amounts can still precipitate in the ion source or compete with the analyte for ionization, causing signal suppression.
-
Other Endogenous Molecules: A complex biological sample contains numerous other small molecules that can co-elute with metoprolol and interfere with its ionization.
The mechanism of ion suppression can involve competition for the available charge on the ESI droplet surface, changes in the physical properties of the droplet (like viscosity and surface tension), or co-precipitation of the analyte with non-volatile matrix components.
Q2: Which sample preparation technique is most effective at reducing ion suppression for metoprolol analysis?
The choice of sample preparation technique is critical for minimizing ion suppression by effectively removing interfering matrix components. The most common methods for metoprolol extraction from biological fluids are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol, but it is generally the least effective at removing phospholipids and other small-molecule interferences, making it more susceptible to ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT by partitioning metoprolol into an immiscible organic solvent. This method is effective at removing non-volatile salts and many polar interferences. Studies have shown that LLE can result in minimal matrix effects for metoprolol quantification.
-
Solid-Phase Extraction (SPE): SPE is often considered the most effective technique for producing the cleanest extracts and significantly reducing ion suppression. It provides a higher degree of selectivity by utilizing specific interactions between the analyte and the sorbent material to remove a wide range of interfering compounds.
Recommendation: For robust and sensitive quantification of metoprolol with minimal ion suppression, Solid-Phase Extraction (SPE) is highly recommended. If SPE is not feasible, Liquid-Liquid Extraction (LLE) is a superior alternative to Protein Precipitation.
Troubleshooting Guides
Issue 1: Poor sensitivity and inconsistent results for metoprolol quantification in plasma.
This issue is often a direct consequence of significant ion suppression from the plasma matrix.
Troubleshooting Workflow:
A troubleshooting workflow for addressing poor sensitivity in metoprolol quantification.
Detailed Steps:
-
Review your Sample Preparation Protocol: If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). This will provide a cleaner sample and reduce the concentration of matrix components introduced into the MS system.
-
Optimize Chromatographic Separation: Ensure that metoprolol is chromatographically separated from the regions of major ion suppression. A common issue is the elution of the analyte in the "void volume" where salts and other highly polar, non-retained matrix components elute. Adjust your gradient or mobile phase composition to increase the retention of metoprolol.
-
Implement a Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard for metoprolol is highly recommended. Since it co-elutes with the analyte and has nearly identical ionization properties, it can effectively compensate for signal variations caused by ion suppression, thereby improving accuracy and precision.
Issue 2: How can I assess the extent of ion suppression in my metoprolol assay?
A post-column infusion experiment is a standard method to identify the regions of ion suppression in your chromatogram.
Experimental Workflow for Post-Column Infusion:
Workflow for a post-column infusion experiment to detect ion suppression.
Protocol:
-
Prepare a standard solution of metoprolol at a concentration that gives a stable and moderate signal.
-
Infuse this solution continuously into the LC eluent stream after the analytical column using a syringe pump and a tee mixer.
-
Inject a blank matrix sample (e.g., extracted plasma without metoprolol) onto the LC column.
-
Monitor the metoprolol signal in the mass spectrometer. A constant, stable baseline should be observed. Any dip or decrease in this baseline indicates a region of ion suppression where matrix components are eluting from the column.
By comparing the retention time of metoprolol in a standard injection with the regions of signal suppression identified in the post-column infusion experiment, you can determine if co-elution is a problem.
Experimental Protocols and Data
Liquid-Liquid Extraction (LLE) Protocol for Metoprolol from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of metoprolol and hydrochlorothiazide.
-
Sample Preparation: In a centrifuge tube, add 500 µL of human plasma.
-
Internal Standard: Add 50 µL of an internal standard solution (e.g., Metoprolol-d7).
-
Pre-treatment: Add 50 µL of 0.5 N HCl.
-
Extraction: Add 2.5 mL of an extraction solvent mixture of dichloromethane:tert-butyl ether (85:15% v/v).
-
Mixing: Vortex the mixture for 15 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 5-6 minutes at 15°C.
-
Supernatant Transfer: Transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize typical parameters for metoprolol quantification.
Table 1: LC-MS/MS Parameters for Metoprolol Quantification
| Parameter | Condition |
| LC Column | C18 or similar reversed-phase column (e.g., ACE, Ultimate XB-C18) |
| Mobile Phase | A mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a formic acid modifier (e.g., 0.1% or 0.2%). A common composition is methanol and water with 0.1% formic acid (70:30, v/v). |
| Flow Rate | Typically in the range of 0.2 - 0.6 mL/min. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) is commonly used for metoprolol. |
| MS/MS Transition | m/z 268.1 → 116.1 (or other product ions like 130.96) for metoprolol. |
Table 2: Comparison of Sample Preparation Techniques and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Methanol) | 76.06 - 95.25 | 93.67 - 104.19 | |
| Liquid-Liquid Extraction | 60.3 - 68.6 | Minimal ion suppression or enhancement observed | |
| Automated TurboFlow | 95.09 - 108.53 | 89 (considered acceptable) |
Note: Matrix effect values close to 100% indicate less ion suppression or enhancement.
By implementing these optimized protocols and troubleshooting strategies, researchers can significantly reduce ion suppression and achieve reliable, high-quality data in the quantification of metoprolol.
References
Technical Support Center: Troubleshooting Poor Recovery of Metoprolol Acid-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor recovery of Metoprolol Acid-d5 during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is consistently low. What are the general areas I should investigate?
Low recovery of an internal standard (IS) like this compound can stem from several stages of the analytical workflow. A systematic approach is crucial for identifying the root cause. The primary areas to investigate are:
-
Sample Preparation: Issues during extraction (Solid-Phase Extraction or Liquid-Liquid Extraction) are a common source of analyte loss.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the IS, leading to signal suppression or enhancement.
-
Chromatographic Conditions: Suboptimal chromatographic parameters can lead to poor peak shape, co-elution with interfering substances, or on-column degradation.
-
Internal Standard Stability: Deuterated standards can sometimes exhibit instability, such as isotopic exchange, which can affect their quantification.[1][2]
Q2: I am using Solid-Phase Extraction (SPE) and experiencing poor recovery of this compound. What specific SPE parameters should I optimize?
Poor recovery during SPE can be attributed to several factors. Here are the key parameters to re-evaluate:
-
Sorbent Selection: Ensure the chosen sorbent chemistry (e.g., C18, mixed-mode cation exchange) is appropriate for the physicochemical properties of metoprolol (a basic compound).
-
Conditioning and Equilibration: Inadequate conditioning of the SPE cartridge can lead to inconsistent retention.
-
Sample Loading: The pH of the sample and the loading flow rate are critical. For metoprolol, a basic compound, adjusting the sample pH to ensure it is retained on the sorbent is crucial.
-
Wash Steps: The wash solvent should be strong enough to remove interferences without eluting the analyte. Analyze the wash eluate to check for any loss of this compound.
-
Elution Step: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. Ensure the volume is sufficient for complete elution. A common elution solvent for metoprolol from a C18 cartridge is a mixture of an organic solvent (e.g., methanol, acetonitrile) and a small amount of acid (e.g., acetic acid, formic acid).[3]
Q3: My Liquid-Liquid Extraction (LLE) protocol is yielding low and variable recovery for this compound. What are the likely causes?
For LLE, several factors can impact the recovery of this compound:
-
Solvent Choice: The extraction solvent should have a high affinity for metoprolol and be immiscible with the sample matrix. Common LLE solvents for metoprolol include ethyl acetate, diethyl ether, and mixtures of diethyl ether and dichloromethane.
-
pH of the Aqueous Phase: As a basic drug, the pH of the sample should be adjusted to be above the pKa of metoprolol (pKa ≈ 9.7) to ensure it is in its neutral, more organic-soluble form.
-
Phase Separation: Incomplete phase separation can lead to the loss of the organic layer containing the analyte. Ensure adequate centrifugation time and careful removal of the organic layer.
-
Emulsion Formation: Emulsions at the solvent interface can trap the analyte. Techniques to break emulsions include centrifugation, heating, or the addition of salt.
Q4: Could issues with the deuterated internal standard itself be the cause of poor recovery?
Yes, while stable isotope-labeled internal standards are generally robust, they can present unique challenges:
-
Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms (-OH, -NH) or adjacent to carbonyl groups, can sometimes exchange with protons from the solvent, especially under acidic or basic conditions. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte.
-
Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time between the analyte and the internal standard. If this shift is significant, the two compounds may experience different degrees of matrix effects, leading to inaccurate quantification.
-
Purity: Both chemical and isotopic purity of the deuterated standard are critical. The presence of unlabeled metoprolol as an impurity in the this compound standard will lead to an overestimation of the analyte concentration.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Metoprolol from Human Plasma
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Sample Pre-treatment: To 500 µL of human plasma, add 20 µL of this compound internal standard solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a mixture of 0.1% acetic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Metoprolol from Human Plasma
-
Sample Preparation: To 200 µL of human plasma in a polypropylene tube, add 20 µL of this compound internal standard solution.
-
pH Adjustment: Add 50 µL of 1 M sodium hydroxide to raise the pH of the plasma sample. Vortex for 30 seconds.
-
Extraction: Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Extraction Methods for Metoprolol
| Extraction Method | Matrix | Extraction Solvent/Sorbent | Reported Recovery (%) | Reference |
| Solid-Phase Extraction | Human Plasma | C18 | 73.0 ± 20.5 | |
| Liquid-Liquid Extraction | Human Plasma | Ethyl Acetate | 82 | |
| Liquid-Liquid Extraction | Human Plasma | Diethyl ether-dichloromethane (70:30, v/v) | >90 | |
| Protein Precipitation | Human Plasma | Acetonitrile | 87.32 - 90.11 | |
| Hollow Fiber-Liquid Phase Microextraction | Plasma | Tissue Culture Oil | 86 |
Table 2: Example LC-MS/MS Parameters for Metoprolol Analysis
| Parameter | Metoprolol | Metoprolol-d7 | Reference |
| Parent Ion (m/z) | 268.1 | 275.2 | |
| Daughter Ion (m/z) | 116.2 | 122.2 |
Note: The m/z for this compound may differ based on the specific deuteration pattern. The provided values for Metoprolol-d7 are for illustrative purposes.
Visualizations
Caption: A workflow diagram for troubleshooting poor recovery of this compound.
Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
References
Technical Support Center: Metoprolol Acid-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for Metoprolol Acid-d5 in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves when using this compound as an internal standard?
Non-linearity in calibration curves, even with a deuterated internal standard like this compound, can stem from several factors. At high analyte concentrations, detector saturation or ion suppression due to competition for ionization in the mass spectrometer source can occur.[1] The formation of analyte multimers (e.g., dimers) at these high concentrations can also lead to a non-linear response.[1] Additionally, the concentration of the internal standard itself can influence the linearity of the response ratio.[1]
Q2: Why is my this compound internal standard not adequately compensating for matrix effects?
This phenomenon is known as "differential matrix effects" and occurs when the analyte (Metoprolol) and the deuterated internal standard (this compound) are affected differently by the sample matrix.[1] A primary reason for this is a slight difference in their chromatographic retention times.[1] Even a minimal separation can expose the analyte and the internal standard to different co-eluting matrix components, leading to varied degrees of ion suppression or enhancement.
Q3: Could the position of the deuterium labels on this compound affect my results?
Yes, the position and stability of the deuterium labels are critical. If deuterium atoms are in chemically labile positions, they can undergo back-exchange with protons from the solvent or matrix. This leads to a loss of the isotopic label, compromising the accuracy of the assay. It is crucial to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.
Q4: I'm observing poor reproducibility in my assay. Could this compound be the cause?
Poor reproducibility can be linked to the deuterated standard. Inconsistent sample preparation, such as variability in extraction recovery, can affect the internal standard's response and, consequently, the final calculated concentration. It is also important to ensure that the internal standard is properly homogenized with the calibration standards and samples.
Q5: What are the typical acceptance criteria for a calibration curve in a bioanalytical method for Metoprolol?
While specific criteria may vary by regulatory guidelines (e.g., FDA), general acceptance criteria are well-established. Typically, a minimum of six non-zero standards are required. The coefficient of determination (r²) should ideally be ≥ 0.99. The back-calculated concentration for each standard should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where ±20% is often acceptable.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
If you are observing a non-linear calibration curve, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Troubleshooting Steps:
-
Evaluate High Concentration Points: Assess if the non-linearity is primarily at the upper end of the curve. If so, this may indicate detector saturation.
-
Dilute Upper-Level Standards: Dilute the highest concentration standards and re-inject them. If linearity is restored, it suggests detector saturation or analyte multimer formation was occurring.
-
Review Internal Standard Response: Plot the absolute response of this compound across the calibration curve. A decreasing signal with increasing Metoprolol concentration can indicate ionization competition.
-
Optimize Internal Standard Concentration: If ionization competition is suspected, you may need to adjust the concentration of this compound.
-
Consider a Different Regression Model: If the response is consistently non-linear, a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit might be more appropriate, but this should be scientifically justified.
Issue 2: Poor Reproducibility and Inaccurate Back-Calculated Concentrations
For issues with reproducibility and accuracy, even with an acceptable r² value, consider the following:
Caption: Troubleshooting workflow for poor reproducibility and accuracy.
Troubleshooting Steps:
-
Verify Standard and Sample Preparation: Inaccurate pipetting or dilution errors are common sources of error. Ensure calibrated pipettes are used and all calculations are double-checked.
-
Ensure Proper Homogenization: Thoroughly vortex or sonicate standards after adding the deuterated internal standard to ensure complete mixing.
-
Check for Isotopic Purity: Verify the certificate of analysis for your this compound to confirm its isotopic purity and correct for any significant contribution to the analyte signal if necessary. You can assess this by injecting a "blank" sample spiked only with the internal standard.
-
Evaluate Matrix Effects: Differential matrix effects can lead to poor accuracy. Conduct a matrix effect experiment to determine if the sample matrix is causing ion suppression or enhancement that is not being corrected by the internal standard.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
Objective: To determine if the biological matrix is causing ion suppression or enhancement and to evaluate how well this compound compensates for these effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of Metoprolol and this compound at low, medium, and high concentrations in the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma) samples using your established sample preparation method. Spike the extracted matrix with the Metoprolol standards at the same low, medium, and high concentrations.
-
Set C (Pre-Extraction Spike): Spike blank matrix with Metoprolol standards at low, medium, and high concentrations before performing the sample extraction. Add this compound to all samples in this set prior to extraction.
-
-
Data Analysis:
-
Matrix Factor (MF): Calculated as (Peak Response in Set B) / (Peak Response in Set A). A value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.
-
Recovery (RE): Calculated as (Peak Response in Set C) / (Peak Response in Set B).
-
Internal Standard Normalized Matrix Factor: Calculated as (MF of Analyte) / (MF of Internal Standard). A value close to 1 indicates that the internal standard effectively compensates for matrix effects.
-
Data Presentation:
| Concentration Level | Mean Analyte Peak Area (Set A) | Mean Analyte Peak Area (Set B) | Matrix Factor (Analyte) | Mean IS Peak Area (Set A) | Mean IS Peak Area (Set B) | Matrix Factor (IS) | IS Normalized Matrix Factor |
| Low QC | 150,000 | 120,000 | 0.80 | 300,000 | 243,000 | 0.81 | 0.99 |
| Medium QC | 1,500,000 | 1,230,000 | 0.82 | 300,000 | 240,000 | 0.80 | 1.03 |
| High QC | 15,000,000 | 12,450,000 | 0.83 | 300,000 | 252,000 | 0.84 | 0.99 |
This table presents example data and should be replaced with actual experimental results.
Protocol 2: Evaluation of this compound Stability
Objective: To assess the stability of this compound under various experimental conditions to rule out degradation or isotopic back-exchange.
Methodology:
-
Bench-Top Stability: Keep quality control (QC) samples at low and high concentrations at room temperature for a duration that mimics the sample preparation time (e.g., 6 hours).
-
Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Autosampler Stability: Place processed QC samples in the autosampler for a period that reflects the expected analytical run time (e.g., 24 hours).
-
Long-Term Storage Stability: Analyze QC samples that have been stored at the intended storage temperature (e.g., -80°C) for an extended period.
Data Analysis:
Compare the concentrations of the stability-tested samples against freshly prepared calibration standards. The mean concentration should be within ±15% of the nominal concentration.
Data Presentation:
| Stability Test | Concentration Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Bench-Top (6 hrs) | Low QC | 10 | 9.8 | 98.0 |
| High QC | 400 | 392.4 | 98.1 | |
| Freeze-Thaw (3 cycles) | Low QC | 10 | 9.5 | 95.0 |
| High QC | 400 | 388.0 | 97.0 | |
| Autosampler (24 hrs) | Low QC | 10 | 9.7 | 97.0 |
| High QC | 400 | 390.8 | 97.7 |
This table presents example data and should be replaced with actual experimental results.
References
Dealing with co-eluting interferences in Metoprolol analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of Metoprolol, with a focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in Metoprolol analysis?
A1: The most frequently encountered co-eluting interferences in Metoprolol (MTP) analysis, particularly in biological matrices like plasma, include:
-
Metabolites: The primary metabolites of Metoprolol, such as O-desmethylmetoprolol (DMT) and α-hydroxymetoprolol (HMT), can co-elute with the parent drug if the chromatographic separation is not optimal.[1]
-
Endogenous Plasma Components: Components from the biological matrix, such as phospholipids and other plasma proteins, can cause interference and lead to ion suppression or enhancement in mass spectrometry-based assays.[2][3]
-
Co-administered Drugs: If the subject is taking other medications, these drugs or their metabolites could potentially co-elute with Metoprolol.
-
Impurities and Degradation Products: Impurities from the drug formulation or degradation products formed during sample preparation and storage can also interfere with the analysis.[4]
Q2: How can I prevent interference from Metoprolol metabolites?
A2: To mitigate interference from metabolites like HMT and DMT, you can employ the following strategies:
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient, flow rate, and column chemistry can improve the resolution between Metoprolol and its metabolites. For instance, using a C18 column with a gradient elution of acetonitrile and water with formic acid has shown good separation.
-
Mass Spectrometry Detection: Utilize tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM). By selecting specific precursor-product ion transitions for Metoprolol and its metabolites, you can differentiate them even if they are not fully separated chromatographically.
Q3: What sample preparation technique is best for removing matrix interferences?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay. The most common and effective methods include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins. This technique is effective for initial cleanup but may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. Solvents like methyl tertiary butyl ether or a mixture of diethyl ether and dichloromethane have been used successfully for Metoprolol extraction.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method can significantly reduce matrix effects and improve assay sensitivity.
Troubleshooting Guides
Issue 1: An unknown peak is co-eluting with my Metoprolol peak.
This is a common issue that can compromise the accuracy and precision of your quantification. Follow these steps to identify and resolve the co-eluting peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a co-eluting peak.
Detailed Steps:
-
Analyze a Blank Matrix Sample: Prepare and analyze a blank plasma or serum sample (from a source known not to contain Metoprolol) using the same extraction and analytical method.
-
Identify the Source:
-
If the peak is present in the blank sample: It is likely an endogenous interference from the biological matrix. Proceed to Step 3 .
-
If the peak is not present in the blank sample: The interference could be a metabolite of Metoprolol, a degradation product, or an impurity from the standard. Proceed to Step 4 .
-
-
Improve Sample Preparation: To remove endogenous interferences, a more rigorous sample cleanup method is required.
-
If you are using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction for a cleaner sample.
-
-
Optimize Chromatographic Conditions: To separate the co-eluting peak from Metoprolol, modify your LC parameters:
-
Change the mobile phase gradient: A shallower gradient can often improve resolution.
-
Try a different column: A column with a different stationary phase chemistry (e.g., C18, PFP) may provide the necessary selectivity.
-
Adjust the flow rate: Lowering the flow rate can sometimes increase separation efficiency.
-
-
Utilize Specific Mass Spectrometry Detection: If chromatographic separation is still insufficient, leverage the selectivity of tandem mass spectrometry:
-
Select unique MRM transitions: Choose precursor and product ion transitions that are specific to Metoprolol and not shared by the interfering compound.
-
Issue 2: Poor peak shape or tailing for Metoprolol.
Poor peak shape can affect integration and, consequently, the accuracy of quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Check Mobile Phase pH: Metoprolol is a basic compound. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape by ensuring consistent ionization of the analyte.
-
Evaluate Column Condition: Over time, analytical columns can become contaminated or degraded.
-
Wash the column: Follow the manufacturer's instructions for washing the column to remove contaminants.
-
Replace the column: If washing does not improve the peak shape, the column may have reached the end of its lifespan and should be replaced.
-
-
Check the Sample Solvent: The solvent used to reconstitute the final extract can significantly impact peak shape.
-
Ensure compatibility: The reconstitution solvent should be as close in composition to the initial mobile phase as possible to avoid peak distortion.
-
Experimental Protocols
Protocol 1: Protein Precipitation for Metoprolol Extraction from Human Plasma
This protocol is a simple and rapid method for sample cleanup.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) solution.
-
Add 300 µL of methanol and vortex for 2 minutes.
-
-
Centrifugation:
-
Centrifuge the mixture at 6000 rpm for 5 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer approximately 50 µL of the supernatant to an autosampler vial.
-
-
Injection:
-
Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction for Metoprolol from Human Plasma
This protocol provides a cleaner extract compared to protein precipitation.
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard.
-
Add 1 mL of extraction solvent (e.g., methyl tertiary butyl ether).
-
-
Extraction:
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Evaporation:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in 300 µL of the mobile phase.
-
-
Injection:
-
Inject a small volume (e.g., 10 µL) into the LC-MS/MS system.
-
Data Presentation
Table 1: LC-MS/MS Parameters for Metoprolol Analysis
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | C18 (e.g., 50 x 2.1 mm, 5 µm) | |
| Mobile Phase A | 0.1% Formic acid in water | |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | |
| Flow Rate | 0.4 mL/min | |
| Injection Volume | 5-10 µL | |
| Column Temperature | 35-50°C | |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MRM Transition (Metoprolol) | m/z 268.1 -> 115.6 | |
| MRM Transition (IS - Bisoprolol) | m/z 326.3 -> 116.2 | |
| Ion Spray Voltage | 4000-5500 V | |
| Source Temperature | 200-500°C |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Typical Recovery |
| Protein Precipitation | Fast, simple, inexpensive | Less clean extract, potential for matrix effects | ~94-100% |
| Liquid-Liquid Extraction | Cleaner extract than PPT, good recovery | More labor-intensive, requires solvent evaporation | >70% |
| Solid-Phase Extraction | Cleanest extract, minimal matrix effects | More expensive, can be time-consuming | >90% |
References
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Metoprolol Acid-d5 storage and handling conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Metoprolol Acid-d5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Long-term storage: -20°C in a freezer, under an inert atmosphere.[1][2][3]
-
Short-term storage: 2-8°C.
-
Shipping: May be shipped at room temperature.[4] The compound should be stored in a tightly sealed container, protected from light, in a dry and well-ventilated place.
Q2: How should I handle this compound in the laboratory?
A2: It is crucial to follow standard laboratory safety procedures when handling this compound. Key recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Q3: What should I do in case of accidental exposure to this compound?
A3: In the event of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
After ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Q4: Is this compound stable?
A4: this compound is generally stable under recommended storage conditions. However, like many organic compounds, it may be susceptible to degradation from prolonged exposure to light, high temperatures, or incompatible materials. A study on the related compound, Metoprolol Tartrate, in solution showed it was stable for at least 36 hours at 24°C. For stock solutions, it is recommended to store them in separate packages to avoid repeated freezing and thawing. When stored at -80°C, the stock solution should be used within 6 months, and when stored at -20°C, it should be used within 1 month.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or poor analytical signals. | Compound degradation due to improper storage. | Verify that the compound has been stored at the correct temperature and protected from light. Consider using a fresh vial of the compound. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | The solubility of this compound is reported as follows: DMSO (Slightly, Heated, Sonicated), Methanol (Sparingly), Water (Slightly). To increase solubility, you can heat the tube to 37°C and sonicate for a period of time. |
| Visible changes in the physical appearance of the solid (e.g., color change, clumping). | Potential degradation or moisture absorption. | Do not use the compound if its physical appearance has changed. Contact the supplier for a replacement. Ensure the container is always tightly sealed after use. |
Quantitative Data Summary
Storage and Shipping Temperatures
| Condition | Temperature Range | Reference |
| Long-Term Storage | -20°C | |
| Short-Term Storage | 2-8°C | |
| Shipping | Room Temperature |
Stock Solution Stability
| Storage Temperature | Recommended Use-Within Period | Reference |
| -80°C | 6 months | |
| -20°C | 1 month |
Experimental Protocols
While specific experimental protocols are highly dependent on the research application, the following provides a general guideline for preparing a stock solution of this compound.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Appropriate volumetric flask
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the required amount of this compound using a calibrated analytical balance. For example, for 1 mL of a 10 mM solution, weigh 2.7235 mg (Molecular Weight: 272.35 g/mol ).
-
Transfer the weighed compound to a volumetric flask of the desired volume.
-
Add a portion of the DMSO to the flask, cap it, and vortex or sonicate until the solid is completely dissolved. Gentle heating to 37°C may aid in dissolution.
-
Once dissolved, add DMSO to the final volume mark on the flask.
-
Invert the flask several times to ensure a homogeneous solution.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Workflow for receiving, storing, and handling this compound.
Caption: Essential safety measures for handling this compound.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Metoprolol Quantification by LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used internal standards for the accurate quantification of metoprolol in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The selection of an appropriate internal standard is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the reliability of bioanalytical data. Here, we compare the performance of Metoprolol Acid-d5's common alternatives, including the deuterated analog Metoprolol-d7 and the structurally similar compound Bisoprolol, with supporting experimental data from published studies.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be present in the biological matrix. The following tables summarize the performance characteristics of different internal standards used in the bioanalysis of metoprolol.
Table 1: Performance Characteristics of Metoprolol-d7 as an Internal Standard
| Parameter | Result | Citation |
| Linearity Range | 5.0 - 250 µg/L | [1] |
| Lower Limit of Quantification (LLOQ) | 2.0 µg/L | [1] |
| Precision (as %CV) | < 15% | |
| Accuracy (as %RE) | Within ± 15% | |
| Recovery | Not explicitly reported | |
| Matrix Effect | Not explicitly reported |
Table 2: Performance Characteristics of Bisoprolol as an Internal Standard
| Parameter | Result | Citation |
| Linearity Range | 5 - 1000 ng/L | [2] |
| Lower Limit of Quantification (LLOQ) | 0.042 ng/L | [2] |
| Precision (as %CV) | < 10.28% | [2] |
| Accuracy (as %RE) | < 5.38% | |
| Recovery | 91.8% | |
| Matrix Effect | 89% (considered acceptable) |
Table 3: Performance Characteristics of Hydroxypioglitazone as an Internal Standard
| Parameter | Result | Citation |
| Linearity Range | 3.03 - 416.35 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 3.03 ng/mL | |
| Precision (as %CV) | < 15% | |
| Accuracy (as %RE) | 95.20% - 99.96% | |
| Recovery | 93.71% | |
| Matrix Effect | 93.67% - 104.19% |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols used in the studies cited.
Method Using Metoprolol-d7 Internal Standard
-
Sample Preparation: Simple protein precipitation with a water-acetonitrile (15:85, v/v) solution.
-
Chromatography: Liquid chromatography system with a run time of 15 minutes. Specific column details were not provided in the abstract.
-
Mass Spectrometry: Exactive® Orbitrap mass spectrometer.
-
Mass Transitions:
-
Metoprolol: m/z 268.1907
-
α-hydroxymetoprolol: m/z 284.1856
-
Metoprolol-d7: m/z 275.2455
-
Method Using Bisoprolol Internal Standard
-
Sample Preparation: Automated sample clean-up using a TurboFlow approach with a Cyclone P column, or liquid-liquid extraction with methyl tertiary butyl ether.
-
Chromatography:
-
Reversed-phase mechanism with a Unison US C18 column (50 x 4.6mm, 3.5µm).
-
Isocratic elution with a mobile phase of 10mM ammonium acetate and acetonitrile or water and acetonitrile (0.1% v/v formic acid).
-
Chromatographic run time of 4.5 minutes.
-
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Mass Transitions:
-
Metoprolol: m/z 268.1 → m/z 130.96
-
Bisoprolol: m/z 326.3 → m/z 116.2
-
Method Using Hydroxypioglitazone Internal Standard
-
Sample Preparation: Protein precipitation with methanol.
-
Chromatography:
-
Ultimate XB-C18 column (150 × 2.1 mm ID, 5 μm).
-
Isocratic elution with methanol-water containing 0.2% formic acid (65:35, v/v) at a flow rate of 0.2 mL/min.
-
-
Mass Spectrometry: LC-MS/MS system.
-
Mass Transitions:
-
Metoprolol: m/z 268.1/115.6
-
Hydroxypioglitazone: m/z 373.1/150.2
-
Visualizing the Bioanalytical Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates a typical workflow for the quantification of metoprolol in a biological matrix using an internal standard and LC-MS/MS.
References
The Gold Standard: Enhancing Metoprolol Quantification with Deuterated Internal Standards
A Comparative Guide to Achieving Superior Accuracy and Precision in Bioanalysis
In the landscape of pharmacokinetic and bioequivalence studies, the precise and accurate quantification of therapeutics like Metoprolol is paramount. While various analytical methods exist, the use of a stable isotope-labeled internal standard, specifically a deuterated form of Metoprolol (Metoprolol-d7), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard. This guide provides a comprehensive comparison of this method against alternatives, supported by experimental data, to demonstrate its superior performance for researchers, scientists, and drug development professionals.
The Critical Role of the Internal Standard
An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process—from sample preparation to ionization in the mass spectrometer. A deuterated internal standard is structurally identical to the analyte, with the only difference being the presence of heavier isotopes. This subtle modification results in a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the unlabeled drug, yet it ensures that the IS co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency. This intrinsic similarity is the key to correcting for variations that can occur during sample processing and analysis, ultimately leading to more reliable and reproducible results.
Performance Metrics: A Head-to-Head Comparison
The superiority of a deuterated internal standard is most evident when examining key validation parameters such as accuracy and precision. The following table summarizes the performance of LC-MS/MS methods for Metoprolol quantification using a deuterated standard versus other commonly used internal standards.
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Metoprolol-d7 | 2.0 (LLOQ) | Not Reported | Not Reported | Not Reported | [1] |
| 5.0 - 250 | Good Precision | Good Precision | Accurate | [1] | |
| Metoprolol D4 | 10 - 5000 | Within acceptable limits | Within acceptable limits | 96.34 - 100.00 | [2] |
| Bisoprolol | 5.0 (LLOQ) | 5.2 | Not Reported | 101.9 | [3] |
| 25 - 1000 | ≤ 10.28 | ≤ 10.28 | Relative Error ≤ 5.38 | [4] | |
| Chlorpropamide | 2.0 (LLOQ) | ≤ 13.2 | ≤ 13.2 | 89.1 - 110 |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation
As the data indicates, methods employing a deuterated internal standard consistently demonstrate excellent accuracy and precision, well within the stringent acceptance criteria set by regulatory bodies like the U.S. Food and Drug Administration (FDA). While methods using other internal standards like bisoprolol and chlorpropamide can also provide acceptable results, the use of a deuterated analog inherently minimizes variability, leading to more robust and reliable data.
Experimental Workflow and Protocols
The following sections detail a representative experimental protocol for the quantification of Metoprolol in human plasma using a deuterated internal standard and LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A robust and cost-effective method for extracting Metoprolol and its deuterated internal standard from a plasma matrix is liquid-liquid extraction.
-
Sample Aliquoting : Transfer 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add the working solution of Metoprolol-d7 (the internal standard) to the plasma sample.
-
Extraction : Add a suitable organic solvent, such as methyl tertiary butyl ether, to the sample.
-
Vortexing and Centrifugation : Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Supernatant Transfer : Carefully transfer the organic supernatant to a new tube.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of Metoprolol and its deuterated internal standard are achieved using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column : A C18 column, such as a Unison US C18 (50 x 4.6mm, 3.5µm), is commonly used for separation.
-
Mobile Phase : An isocratic mobile phase consisting of 10mM ammonium acetate and acetonitrile is effective for elution.
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is typically employed.
-
Detection : Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and daughter ions of both Metoprolol and its deuterated internal standard. The specific mass transitions for Metoprolol are m/z 268.1 → 130.96, while for a deuterated standard like Metoprolol-d7, the transition would be monitored at a higher mass, for instance, m/z 275.2455.
Logical Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for Metoprolol quantification using a deuterated internal standard.
Caption: Bioanalytical workflow for Metoprolol quantification.
Conclusion
The use of a deuterated internal standard, such as Metoprolol-d7, provides a distinct advantage in the bioanalysis of Metoprolol. Its ability to closely mimic the analyte throughout the experimental process effectively compensates for potential variability, leading to demonstrably higher accuracy and precision. For researchers and drug development professionals striving for the most reliable and robust quantitative data, the adoption of a deuterated internal standard with LC-MS/MS is the unequivocal method of choice.
References
Detecting the Undetectable: A Comparative Guide to Metoprolol's Limits of Detection and Quantification
For researchers and professionals in drug development, understanding the analytical sensitivity for a compound like Metoprolol is paramount. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the boundaries of reliable measurement for any given analytical method. This guide provides a comparative overview of published LOD and LOQ values for Metoprolol, utilizing various analytical techniques, supported by detailed experimental protocols.
Comparative Analysis of Metoprolol LOD and LOQ
The sensitivity of Metoprolol analysis varies significantly depending on the analytical methodology employed. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is a commonly utilized technique, offering a balance of sensitivity, specificity, and accessibility. Other methods, such as UV-Visible Spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), also present viable alternatives with distinct advantages.
Below is a summary of LOD and LOQ values for Metoprolol obtained through different analytical methods, highlighting the variations across techniques and experimental conditions.
| Analytical Method | Metoprolol Salt | LOD | LOQ | Reference |
| RP-HPLC | Tartrate | 0.02 µg/mL | 0.09 µg/mL | [1] |
| RP-HPLC | Succinate | 0.0375 µg/mL | 0.125 µg/mL | [2] |
| RP-HPLC | Succinate | 1.48 µg/mL | 1.79 µg/mL | [2] |
| RP-HPLC | Succinate | 0.25 µg/mL | 0.75 µg/mL | [3] |
| RP-HPLC (in rabbit plasma) | Tartrate | 0.1 µg/mL | 0.5 µg/mL | |
| RP-HPLC | Succinate | 0.052 ppm | 0.158 ppm | |
| UV-Visible Spectroscopy | Succinate | 0.098 µg/ml | 0.297 µg/ml | |
| Colorimetry (Method A) | Succinate | 0.0773 µg/ml | 0.2343 µg/ml | |
| Colorimetry (Method B) | Succinate | 0.0667 µg/ml | 0.2021 µg/ml | |
| Spectrophotometry | Tartrate | 5.56 µg/mL | - | |
| LC-MS/MS (in human plasma) | - | - | 0.5 µg/L | |
| Fluorimetric Detection | - | - | 2.4 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. The following sections outline the experimental protocols for some of the key methods cited in the table above.
RP-HPLC Method for Metoprolol Tartrate
-
Instrumentation: Reversed-phase high-performance liquid chromatograph with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A mixture of methanol and water in a 70:30 (v/v) ratio. The mobile phase was degassed using an ultrasonic sonicator and filtered through a 0.45 µm nylon filter membrane.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Standard Solution Preparation: 10 mg of Metoprolol Tartrate was dissolved in 100 mL of the mobile phase to get a stock solution.
-
LOD and LOQ Determination: Calculated based on the signal-to-noise ratio, where LOD is 3 times the noise level and LOQ is 10 times the noise level.
RP-HPLC Method for Metoprolol Succinate
-
Instrumentation: RP-HPLC system with UV detection.
-
Column: Symmetry C18 (4.6 x 150mm i.d., 5μm particle size).
-
Mobile Phase: A mixture of 20mM potassium dihydrogen orthophosphate buffer and methanol in a 35:65 (v/v) ratio.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 225 nm.
-
Linearity Range: 25-125µg/mL.
-
LOD and LOQ Determination: The limits of detection and quantification were calculated from the calibration curve.
UV-Visible Spectroscopy Method for Metoprolol Succinate
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent: Methanol.
-
Maximum Absorbance (λmax): 280 nm.
-
Standard Solution Preparation: A stock solution of 1000 ppm was prepared by dissolving 50 mg of pure Metoprolol Succinate in 50 ml of methanol. Working standards were prepared by diluting the stock solution.
-
LOD and LOQ Determination: Calculated using the formulas LOD = 3.3 * (Standard Deviation of the response / Slope of the calibration curve) and LOQ = 10 * (Standard Deviation of the response / Slope of the calibration curve).
General Workflow for LOD and LOQ Determination
The determination of LOD and LOQ is a fundamental aspect of analytical method validation. The general workflow involves establishing the method's linearity and then calculating the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by using the signal-to-noise ratio.
Caption: General workflow for determining LOD and LOQ.
References
Precision in Metoprolol Bioanalysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of metoprolol in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of an appropriate internal standard is a critical factor influencing the precision and reliability of bioanalytical methods. This guide provides an objective comparison of the performance of deuterated internal standards, specifically focusing on Metoprolol Acid-d5, against non-deuterated alternatives, supported by experimental data from various studies.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is due to its chemical and physical properties being nearly identical to the analyte, metoprolol. This similarity allows it to effectively compensate for variations during sample preparation, chromatography, and ionization, leading to superior accuracy and precision.
Inter-day and Intra-day Precision: A Data-Driven Comparison
The precision of an analytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percent relative standard deviation (%RSD). Intra-day precision assesses the variability within a single day of analysis, while inter-day precision evaluates the variability across different days.
| Internal Standard Type | Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Study Reference |
| Deuterated | Metoprolol | 2.31 (LLOQ) | 12.8 | - | [1] |
| Metoprolol | 5.94 (LQC) | 0.378 | 0.332 | [1] | |
| Metoprolol | 64.5 (MQC) | 0.619 | 0.390 | [1] | |
| Metoprolol | 145 (HQC) | - | - | [1] | |
| Metoprolol | 10 - 5000 | 96.34% to 100.00% (as %Accuracy) | 96.34% to 100.00% (as %Accuracy) | [2] | |
| Metoprolol | 0.5 - 50 µg/L | <6% | <10% | ||
| Non-Deuterated | Metoprolol | 2000 (LLOQ) | 4.11 | - | |
| (Paracetamol) | Metoprolol | 4000 (LQC) | 1.29 | 1.43 | |
| Metoprolol | 8000 (MQC) | 4.24 | 1.7 | ||
| Metoprolol | 12000 (HQC) | 2.55 | 1.51 | ||
| (Bisoprolol Fumarate) | Metoprolol | 25 (LQC) | 5.6 - 10.58 | 8.09 | |
| Metoprolol | 500 (MQC) | 2.85 - 10.28 | 6.56 | ||
| Metoprolol | 1000 (HQC) | 8.53 - 9.26 | 8.89 | ||
| (Atenolol) | Metoprolol | 6 - 100 | <5.6% | <6% |
Note: LLOQ = Lower Limit of Quantification, LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control. Data is compiled from multiple sources and direct comparison should be made with caution.
The data consistently demonstrates that methods employing deuterated internal standards tend to exhibit lower %RSD values, indicating higher precision, particularly at lower concentrations.
Experimental Protocols
A robust and reliable bioanalytical method is essential for generating high-quality data. Below is a detailed methodology for a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based quantification of metoprolol in human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquot Plasma: Transfer 100 µL of human plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the plasma sample with 50 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex: Briefly vortex the mixture to ensure homogeneity.
-
Protein Precipitation/pH Adjustment: Add a pre-treatment solution, such as 200 µL of 2% ammonia in water, and vortex.
-
Extraction: Add 2.5 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex & Centrifuge: Vortex the mixture vigorously for an extended period (e.g., 10 minutes) and then centrifuge at high speed (e.g., 4000 rpm for 5 minutes) to separate the organic and aqueous layers.
-
Transfer Supernatant: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Injection: Inject an aliquot (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as a C18 or C8 column (e.g., Phenomenex LUNA C8) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., 0.1% formic acid).
-
Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 35-40°C, to ensure reproducible retention times.
-
MS System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed for metoprolol analysis.
-
MRM Transitions:
-
Metoprolol: m/z 268.1 → 116.2 (quantifier) and/or 268.1 → 133.1 (qualifier)
-
This compound: The specific transition would be determined by the exact mass of the deuterated standard.
-
-
Source Parameters: Optimized parameters include ion spray voltage, gas temperatures, and gas flows to achieve maximal signal intensity.
Visualizing the Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of metoprolol, the following diagrams are provided.
References
- 1. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]
- 2. Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
A Researcher's Guide to Cross-Validation of Metoprolol Assays: A Comparative Analysis of LC-MS/MS, HPLC-UV, and ELISA
For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of bioanalytical data across different laboratories is paramount. This guide provides a comprehensive comparison of the three most common analytical methods for the quantification of metoprolol—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). Supported by experimental data from various studies, this document outlines key performance characteristics, detailed experimental protocols, and a standardized workflow for effective cross-laboratory validation.
Metoprolol, a widely prescribed beta-blocker, requires accurate measurement in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The choice of analytical method can significantly impact the reliability of these measurements. This guide aims to facilitate informed decisions by presenting a side-by-side comparison of the available techniques.
Performance Characteristics: A Quantitative Comparison
The selection of an appropriate assay for metoprolol quantification is a critical decision in any research or clinical setting. The following tables summarize the key performance characteristics of LC-MS/MS, HPLC-UV, and ELISA methods based on published literature. These parameters are essential for determining the suitability of a method for a specific application.
| Parameter | LC-MS/MS | HPLC-UV | ELISA |
| Linearity Range | 0.501–349.342 ng/mL[1], 1.505-538.254 ng/mL[2], 5-500 ng/mL[3][4] | 10–50 µg/mL[5], 5-25 µg/mL | Typically in the low ng/mL range (e.g., starting from 2.0 ppb) |
| Lower Limit of Quantification (LLOQ) | 0.042 ng/L, 0.500 ng/mL, 2.31 ng/mL | 2.4 ng/mL | 2.0 ppb (ng/mL) |
| Accuracy (% Bias) | Within ±15% of nominal values, ER% up to 5.38 | 92-105%, Within ±15% | Generally within ±20% |
| Precision (% CV/RSD) | <15%, CV% up to 10.28 | <6% (intra-day), <10% (inter-day), <15.5% | Typically <15-20% |
| Recovery | >94.0%, 89% (matrix effect), 87.32-90.11% | 73.0 ± 20.5% | Dependent on sample preparation |
| Selectivity/Specificity | High, due to mass-based detection | Moderate, potential for interference | Can be subject to cross-reactivity |
Experimental Protocols: A Detailed Overview
Reproducibility of results is intrinsically linked to the adherence to well-defined experimental protocols. This section provides a detailed methodology for each of the three key analytical techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard (e.g., bisoprolol or propranolol).
-
Add an extraction solvent such as methyl tertiary butyl ether or a mixture of dichloromethane and tert-butyl ether (85:15% v/v).
-
Vortex the mixture for a specified time (e.g., 15 minutes) to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC Column: A C18 column (e.g., Kromasil C18, 5µm, 100 x 4.6 mm) is commonly used for separation.
-
Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 5mM ammonium formate) is employed.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for metoprolol and the internal standard. For metoprolol, a common transition is m/z 268.1 → m/z 130.96.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers a robust and cost-effective alternative to LC-MS/MS, though with generally lower sensitivity.
Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the analyte of interest (metoprolol) with an appropriate elution solvent.
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
Chromatographic Conditions
-
LC Column: A reversed-phase C18 column (e.g., 4.6 x 250mm, 5µm) is frequently used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used.
-
Flow Rate: A typical flow rate is around 1-2 mL/min.
-
Detection: UV detection is performed at a wavelength where metoprolol exhibits significant absorbance, such as 223 nm or 224 nm.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening large numbers of samples, though it may lack the specificity of chromatographic methods.
General ELISA Protocol (Competitive Assay)
-
Metoprolol standards or samples are added to microplate wells pre-coated with a capture antibody.
-
A fixed amount of enzyme-conjugated metoprolol (tracer) is then added to the wells.
-
During incubation, the free metoprolol in the sample and the enzyme-conjugated metoprolol compete for binding to the capture antibody.
-
The wells are washed to remove any unbound reagents.
-
A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The intensity of the color is inversely proportional to the concentration of metoprolol in the sample. The absorbance is read using a microplate reader.
Cross-Laboratory Validation Workflow
To ensure consistency and reliability of metoprolol measurements across different laboratories, a structured cross-validation workflow is essential. This process involves a systematic comparison of results from each participating lab to identify and address any discrepancies.
Figure 1. A generalized workflow for the cross-validation of metoprolol assays between different laboratories.
This guide provides a foundational framework for researchers to compare and select the most appropriate analytical method for metoprolol quantification. Furthermore, the outlined cross-validation workflow serves as a robust strategy to ensure data integrity and comparability across multiple analytical sites, a critical aspect of collaborative research and multi-center clinical trials.
References
The Crucial Role of Specificity: A Comparative Guide to Metoprolol Acid-d5 in Complex Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites in complex biological matrices is paramount for pharmacokinetic and toxicological assessments. This guide provides a comparative analysis of the use of Metoprolol Acid-d5 as an internal standard in the bioanalysis of metoprolol's acidic metabolite, contrasting its performance with other commonly used internal standards for metoprolol and its other metabolites.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry-based bioanalysis. An ideal SIL-IS, such as this compound, co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for matrix effects and variability in sample processing. This guide will delve into the experimental data supporting the superior specificity and reliability of using a deuterated internal standard for the analysis of the corresponding analyte in complex biological matrices like plasma and urine.
Comparative Analysis of Internal Standards
The choice of internal standard is critical for the development of a robust and reliable bioanalytical method. While various compounds have been used for the quantification of metoprolol and its metabolites, deuterated standards consistently demonstrate superior performance, particularly in minimizing the impact of matrix effects.
| Internal Standard | Analyte(s) | Matrix | Key Performance Characteristics | Reference |
| Metoprolol-d7 | Metoprolol | Human Plasma | Excellent co-elution and correction for matrix effects. High precision and accuracy. | [1] |
| Bisoprolol | Metoprolol | Human Plasma | Structurally similar but different retention time. May not fully compensate for matrix effects at the retention time of metoprolol. | [2] |
| Propranolol | Metoprolol | Human Plasma | Different chemical structure and chromatographic behavior. Potential for differential matrix effects. | [3] |
| Chlorpropamide | Metoprolol, α-hydroxymetoprolol, O-desmethylmetoprolol | Human Plasma | Not structurally related. Significant differences in extraction recovery and ionization response are likely. | [2] |
| Guanoxan | Metoprolol, α-hydroxymetoprolol, Metoprolol Acidic Metabolite | Urine | Used for simultaneous analysis but is not a stable isotope-labeled standard, making it susceptible to differential matrix effects. | [4] |
| This compound | Metoprolol Acid | Biological Matrices | Hypothesized: Ideal for the specific quantification of the metoprolol acidic metabolite due to identical chemical properties and co-elution, leading to the most accurate correction for matrix effects and analytical variability. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative protocols for the analysis of metoprolol and a projected protocol for its acidic metabolite using a deuterated internal standard.
Protocol 1: Quantification of Metoprolol in Human Plasma using Metoprolol-d7
This method is adapted from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 25 µL of Metoprolol-d7 internal standard solution (in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu HPLC system.
-
Column: Phenomenex LUNA C8 (50 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Metoprolol: m/z 268.2 → 116.1
-
Metoprolol-d7: m/z 275.2 → 123.1
-
Protocol 2: Projected Protocol for Quantification of Metoprolol Acidic Metabolite in Urine using this compound
This projected protocol is based on established methods for acidic drug metabolites and general principles of bioanalysis.
1. Sample Preparation (Solid-Phase Extraction):
-
To 500 µL of urine, add 50 µL of this compound internal standard solution.
-
Vortex and load onto a pre-conditioned C18 solid-phase extraction cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC or equivalent.
-
Column: Zorbax Eclipse Plus C18 (100 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in negative ion mode.
-
Projected MRM Transitions:
-
Metoprolol Acid: m/z 282.1 → [fragment ion]
-
This compound: m/z 287.1 → [corresponding fragment ion]
-
Visualizing the Workflow and Rationale
To better illustrate the experimental processes and the underlying logic for choosing a deuterated internal standard, the following diagrams are provided.
Conclusion
The specificity of the internal standard is a critical factor in the accuracy and precision of bioanalytical methods. While structurally similar compounds can be used, they may not adequately compensate for the variability introduced by complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of metoprolol's acidic metabolite, represents the most specific and robust approach. Its identical chemical nature and chromatographic co-elution with the analyte ensure the most reliable correction for matrix effects, leading to highly accurate and reproducible quantification. For researchers and drug development professionals, adopting such specific internal standards is essential for generating high-quality data in pharmacokinetic and clinical studies.
References
- 1. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection [mdpi.com]
- 3. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]
- 4. scispace.com [scispace.com]
The Analytical Edge: A Comparative Guide to Internal Standards for Metoprolol Quantification
A deep dive into the performance of Metoprolol Acid-d5 versus structural analog internal standards in bioanalytical assays.
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of metoprolol, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive comparison between the use of a stable isotope-labeled internal standard, specifically this compound, and commonly employed structural analog internal standards.
Metoprolol, a widely prescribed beta-blocker, undergoes extensive metabolism, making the selection of a suitable IS crucial for mitigating variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal IS should mimic the analyte's behavior throughout the analytical process, from extraction to ionization, thereby compensating for any potential inconsistencies.
Performance Showdown: Deuterated vs. Structural Analog Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in bioanalysis. In these standards, one or more atoms are replaced with their heavier stable isotopes. This subtle modification results in a compound that is chemically identical to the analyte but has a different mass, allowing for its distinction by the mass spectrometer.
Structural analog internal standards, on the other hand, are molecules with a similar chemical structure to the analyte but are not isotopically labeled. Common structural analogs used for metoprolol analysis include propranolol, bisoprolol, and guanoxan.
The following tables summarize the key performance parameters based on experimental data from various studies. While direct comparative data for this compound is not extensively published, the performance of other deuterated metoprolol analogs (e.g., Metoprolol-d4, -d6, -d7) provides a strong basis for its expected analytical behavior.
Table 1: Comparison of Key Analytical Parameters
| Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard (e.g., Propranolol, Bisoprolol) |
| Structural & Physicochemical Similarity | Virtually identical to the analyte | Similar, but with potential differences in polarity, pKa, and protein binding |
| Co-elution with Analyte | Typically co-elutes or elutes very closely with the analyte | May or may not co-elute, retention time can differ significantly |
| Compensation for Matrix Effects | Excellent. Co-elution ensures that both the analyte and IS experience similar ion suppression or enhancement. | Moderate to Poor. Differential elution can lead to varying degrees of matrix effects between the analyte and IS. |
| Extraction Recovery | Highly similar to the analyte, providing effective compensation for extraction variability. | Can differ from the analyte, leading to less accurate correction for extraction inconsistencies. |
| Accuracy & Precision | Generally higher due to better compensation for analytical variability. | Can be acceptable, but may be compromised by differential matrix effects and extraction recovery. |
Table 2: Quantitative Performance Data from Published Methods
| Internal Standard | Analyte | Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Metoprolol-d7 | Metoprolol | Human Plasma | 0.2 | 98.5 - 103.2 | ≤ 5.8 | Not Reported |
| α-OH-Metoprolol-d5 | α-OH-Metoprolol | Human Plasma | 0.5 | 97.6 - 102.4 | ≤ 6.1 | Not Reported |
| Propranolol | Metoprolol | Human Plasma | 1.0 | 95.7 - 104.3 | ≤ 8.9 | ~85 |
| Bisoprolol | Metoprolol | Human Plasma | 5.0 | 91.8 - 105.2 | ≤ 9.5 | 95.2 |
| Guanoxan | Metoprolol | Urine | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data is compiled from multiple sources and serves as a representative comparison. LLOQ (Lower Limit of Quantification), RSD (Relative Standard Deviation).
Experimental Methodologies
The following provides a generalized experimental protocol for the analysis of metoprolol in human plasma using LC-MS/MS. Specific parameters may vary between laboratories and instrumentation.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (either this compound or a structural analog).
-
Vortex for 30 seconds.
-
Add 50 µL of 1 M sodium hydroxide and vortex for another 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Metoprolol: m/z 268.2 → 116.1
-
This compound: m/z (parent ion) → (product ion) - Specific transitions to be determined empirically
-
Propranolol: m/z 260.2 → 116.1
-
Bisoprolol: m/z 326.3 → 116.2
-
Visualizing the Rationale: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for internal standard selection in metoprolol analysis.
Metoprolol primarily exerts its therapeutic effect by blocking beta-1 adrenergic receptors in the heart. This action modulates the downstream signaling cascade initiated by catecholamines like norepinephrine.
Caption: Simplified signaling pathway of metoprolol's action.
Conclusion
The selection of an internal standard is a foundational element of a robust bioanalytical method. While structural analogs can be employed, the data overwhelmingly supports the superiority of stable isotope-labeled internal standards like this compound. Their ability to more accurately mimic the analyte of interest through every stage of the analytical process leads to enhanced data quality, which is paramount in regulated environments and for making critical decisions in drug development. For the most reliable and accurate quantification of metoprolol, the use of a deuterated internal standard is strongly recommended.
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Metoprolol Acid-d5
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent pharmaceutical compounds like Metoprolol Acid-d5. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling such materials.
Metoprolol, a beta-adrenergic receptor blocking agent, is used as an anti-hypertensive and anti-anginal medication.[1] The deuterated form, this compound, is a stable, non-radioactive isotope.[2] While deuterated compounds share similar chemical stability with their non-deuterated counterparts, adherence to proper handling and storage is crucial to prevent degradation and maintain isotopic enrichment.[2]
Hazard Identification and Personal Protective Equipment (PPE)
Metoprolol and its derivatives are classified as potent compounds that can elicit health effects at low levels.[3] Metoprolol tartrate is suspected of damaging fertility or the unborn child and causes skin and serious eye irritation. The primary hazards associated with this compound are detailed in the table below, alongside the recommended personal protective equipment.
| Hazard Classification | Potential Health Effects | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | Causes skin irritation. | Chemical-resistant gloves (e.g., nitrile), lab coat, and sleeve protectors. |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | Safety glasses with side shields or chemical splash goggles. |
| Reproductive Toxicity (Category 2) | Suspected of damaging fertility or the unborn child. | Use of engineering controls (fume hood) to minimize exposure. |
| Specific Target Organ Toxicity - Single Exposure (Category 1) | Causes damage to organs. | Respiratory protection (e.g., N95 respirator or higher) may be required for handling powders outside of a ventilated enclosure. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps for safe handling within a laboratory setting.
Step-by-Step Guidance:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated place, protected from light. Recommended storage temperature is often -20°C.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above. This includes, at a minimum, a lab coat, safety glasses, and chemical-resistant gloves.
-
Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Preparation: When weighing, use a balance with a draft shield or within a ventilated enclosure. Prepare solutions in the fume hood.
-
Spill Management: In case of a spill, evacuate the area and prevent the spread of dust. Clean-up should only be performed by trained personnel wearing appropriate PPE.
-
Decontamination: Clean contaminated surfaces to an established, acceptable, and safe level.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including unused compound, contaminated gloves, bench paper, and pipette tips, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Empty Containers: Empty containers will retain product residue and should be treated as hazardous waste.
Disposal Procedure:
All waste containing this compound must be disposed of through a certified hazardous materials (HAZMAT) disposal company. Follow your institution's specific procedures for hazardous waste pickup and disposal. While deuterium itself is not considered a significant environmental pollutant, the chemical properties of the parent compound dictate the need for controlled disposal. Some suppliers may offer a take-back program for depleted heavy water, which is a valuable material.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
